Bis(triphenylphosphine)palladium
Description
Historical Trajectory and Foundational Contributions in Organometallic Catalysis
The significance of bis(triphenylphosphine)palladium(II) dichloride is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions. These reactions, which form carbon-carbon bonds with high efficiency and selectivity, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. github.comgithub.com
The preparation of this compound(II) dichloride is straightforward, typically involving the reaction of palladium(II) chloride with triphenylphosphine (B44618). wikipedia.org This accessibility contributed to its widespread adoption in academic laboratories, paving the way for extensive exploration of its catalytic capabilities. Early research focused on its application in seminal cross-coupling reactions that are now fundamental in organic synthesis.
Overview of Catalytic Prominence in Synthetic Organic Chemistry
The catalytic versatility of this compound(II) dichloride is its most defining feature. It is a highly effective precatalyst for a broad spectrum of cross-coupling reactions, which are indispensable tools for synthetic organic chemists. chemicalbook.comsigmaaldrich.com These reactions provide a powerful means to construct complex molecular architectures from simpler, readily available starting materials.
Key applications of this compound(II) dichloride as a precatalyst include:
Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organohalides. This compound(II) dichloride has been successfully employed in large-scale syntheses, such as the coupling of triflates and boronic acids on an 80-kilogram scale, demonstrating its industrial relevance. wikipedia.orgchemicalbook.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgchemicalbook.com The catalyst has been used in the synthesis of diphenylacetylene (B1204595) and in one-pot syntheses of furoquinolines. chemicalbook.comsigmaaldrich.com
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. chemicalbook.com this compound(II) dichloride is an efficient catalyst for this transformation. sigmaaldrich.com
Negishi Coupling: This reaction couples organozinc compounds with organohalides. chemicalbook.comsigmaaldrich.com
Stille Coupling: This reaction involves the coupling of organotin compounds with organohalides. sigmaaldrich.com
Hiyama Coupling: This reaction couples organosilicon compounds with organohalides. sigmaaldrich.com
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. sigmaaldrich.com
The catalytic cycle of these reactions typically involves the in-situ reduction of the palladium(II) precatalyst to a catalytically active palladium(0) species. This reduction can be effected by various reagents, including phosphines, amines, or the organometallic coupling partner itself. researchgate.net
Current Research Landscape and Emerging Academic Interests
While this compound(II) dichloride is a well-established catalyst, research continues to explore its potential in novel transformations and applications. Current academic interests include:
Tandem Reactions and C-H Functionalization: Researchers are investigating its use in more complex, multi-step reactions that occur in a single pot, as well as in the direct functionalization of carbon-hydrogen bonds, which represents a more atom-economical approach to synthesis. chemdad.com
Direct Arylation and Alkynylation: The catalyst is being explored for the direct coupling of tautomerizable heterocycles and the direct alkynylation of N-fused heterocycles, expanding the scope of cross-coupling reactions. chemdad.com
Catalyst Recovery and Reuse: To address the cost and environmental concerns associated with precious metal catalysts, studies are being conducted on the adsorptive recovery of homogeneous catalysts like this compound(II) dichloride using functionalized silica (B1680970). sigmaaldrich.comsigmaaldrich.com
Synthesis of Novel Materials: The catalyst plays a role in the synthesis of advanced materials, such as in the preparation of molecular tweezers and other complex architectures with specific electronic and photophysical properties. rsc.org
Development of New Synthetic Methodologies: Research continues to uncover new applications, such as in the double reductive cyclization of dinitro-dialkenylbenzenes to synthesize pyrroloindoles and in the three-component preparation of substituted tetrahydrofurans. chemdad.comnih.gov
The enduring legacy and ongoing exploration of this compound(II) dichloride underscore its fundamental importance in the continuing evolution of synthetic organic chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
31989-57-8 |
|---|---|
Molecular Formula |
C36H30P2Pd |
Molecular Weight |
631.0 g/mol |
IUPAC Name |
palladium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |
InChI Key |
QJPQVXSHYBGQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Bis Triphenylphosphine Palladium Ii Dichloride
Established Synthetic Routes for Bis(triphenylphosphine)palladium(II) Dichloride
The preparation of this compound(II) dichloride primarily revolves around the reaction of a palladium(II) source with triphenylphosphine (B44618) ligands. Various methods have been developed to optimize this process, focusing on reaction conditions, solvent systems, and innovative energy sources.
Reaction of Palladium(II) Chloride with Triphenylphosphine Ligands
The most fundamental and widely employed method for synthesizing this compound(II) dichloride involves the direct reaction of palladium(II) chloride (PdCl₂) with two equivalents of triphenylphosphine (PPh₃). wikipedia.org The reaction is typically represented as:
PdCl₂ + 2 PPh₃ → PdCl₂(PPh₃)₂ wikipedia.org
Due to the polymeric nature and low solubility of palladium(II) chloride in many common organic solvents, several strategies have been devised to facilitate the reaction. researchgate.net One common approach involves the in situ formation of a more soluble palladium species. For instance, dissolving PdCl₂ in hydrochloric acid generates tetrachloropalladate(II) anions ([PdCl₄]²⁻), which are more reactive towards ligand substitution. researchgate.netgoogle.com
Another strategy involves the initial formation of a soluble adduct of palladium(II) chloride with a nitrile solvent, such as acetonitrile (B52724) or benzonitrile (B105546). researchgate.netyoutube.com These nitrile complexes, like bis(benzonitrile)palladium(II) dichloride, readily undergo ligand exchange with triphenylphosphine to yield the desired product. youtube.com
Optimized Reaction Conditions and Solvent Systems in Synthesis
The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. While acetonitrile can be used, benzonitrile often results in a higher yield. youtube.com The reaction in benzonitrile is typically carried out at elevated temperatures, around 180°C, under an inert atmosphere like argon to prevent the oxidation of the phosphine (B1218219) ligand and the formation of palladium black. youtube.com
Toluene (B28343) is another solvent that has been successfully used. researchgate.net The reaction can be performed by heating a toluene suspension of PdCl₂ and triphenylphosphine. researchgate.net An alternative approach involves dissolving PdCl₂ in a mixture of ethanol (B145695) and concentrated hydrochloric acid, followed by reaction with triphenylphosphine. researchgate.netgoogle.com
A detailed comparison of different synthetic conditions is presented in the table below:
| Method | Palladium Source | Ligand | Solvent(s) | Temperature | Key Features | Reference |
| Direct Reaction | PdCl₂ | Triphenylphosphine | Benzonitrile | 180°C | High yield, requires inert atmosphere. | youtube.com |
| Toluene Suspension | PdCl₂ | Triphenylphosphine | Toluene | Room Temp. to Heated | Simple one-step process. | researchgate.net |
| HCl/Ethanol | PdCl₂ | Triphenylphosphine | Ethanol, conc. HCl | 40-80°C | Forms soluble [PdCl₄]²⁻ intermediate. | researchgate.netgoogle.com |
| Nitrile Adduct | PdCl₂(CH₃CN)₂ or PdCl₂(PhCN)₂ | Triphenylphosphine | Acetonitrile or Benzonitrile | Not specified | Involves pre-formed soluble complex. | researchgate.net |
Microwave-Assisted Synthetic Approaches
In recent years, microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various chemical compounds, including palladium complexes. researchgate.net This technique can significantly shorten reaction times and potentially improve yields. While specific detailed protocols for the microwave-assisted synthesis of this compound(II) dichloride are not extensively documented in the provided search results, the general success of this approach for similar complexes suggests its viability. researchgate.netnih.gov Further research in this area could lead to more sustainable and time-efficient synthetic routes.
Precursor Design and In Situ Generation of Active Catalytic Species
Strategies for the Reductive Activation of Palladium(II) to Palladium(0) Catalysts
The in situ reduction of Pd(II) to Pd(0) is a key step in many palladium-catalyzed reactions. rsc.orgnih.gov Several strategies are employed to achieve this transformation:
Reduction by Phosphines: In some cases, the phosphine ligand itself can act as a reducing agent, particularly in the presence of a base. researchgate.net
Reduction by Other Reagents: Common reducing agents like hydrazine (B178648) can be used to convert PdCl₂(PPh₃)₂ to the corresponding Pd(0) complex, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of excess triphenylphosphine. wikipedia.org The reaction is as follows: 2 PdCl₂(PPh₃)₂ + 4 PPh₃ + 5 N₂H₄ → 2 Pd(PPh₃)₄ + N₂ + 4 N₂H₅⁺Cl⁻ wikipedia.org
Reduction by Reaction Components: In certain catalytic cycles, such as the Suzuki-Miyaura coupling, the boronic acid reagent or the base used in the reaction can facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species. researchgate.net
The choice of the Pd(II) precursor can also influence the formation and activity of the in situ generated Pd(0) nanoparticles. For instance, catalysts derived from palladium(II) acetate (B1210297) have been observed to form smaller and more active Pd(0) nanoparticles compared to those from palladium(II) chloride under certain Suzuki-Miyaura reaction conditions. researchgate.net
Influence of Ancillary Ligands on Pre-catalyst Conversion and Activity
The ligands coordinated to the palladium center play a critical role in both the stability of the precatalyst and the generation and reactivity of the active catalytic species. The triphenylphosphine ligands in PdCl₂(PPh₃)₂ are crucial for its stability and solubility. msesupplies.com
The design of precatalysts often involves the use of specific ancillary ligands to facilitate the activation process. For example, readily activated palladium precatalysts have been developed where the ancillary ligands are designed to be easily displaced or to promote reductive elimination, leading to the efficient formation of the active Pd(0) complex. nih.gov The lability of the phosphine ligands in this compound(II) dichloride allows for their displacement by other ligands or substrates, which is a key feature of its catalytic utility. msesupplies.com
The development of well-defined Pd(II) precatalysts with an optimal ligand-to-palladium ratio has been a significant advancement, leading to improved efficiency in cross-coupling reactions. researchgate.net These systems often avoid the complications associated with in situ catalyst generation from simple Pd(II) salts and excess ligands. researchgate.netmit.edu
Structural Elucidation and Coordination Chemistry of Bis Triphenylphosphine Palladium Ii Dichloride
Molecular Geometry and Stereochemical Considerations
The arrangement of ligands around the central palladium atom in bis(triphenylphosphine)palladium(II) dichloride dictates its reactivity and stability. This arrangement is primarily governed by the coordination number of the palladium and the steric and electronic properties of the triphenylphosphine (B44618) and chloride ligands.
Square Planar Coordination Environment
This compound(II) dichloride adopts a square planar coordination geometry. chemicalbook.comwikipedia.org In this configuration, the palladium(II) center, which has a d8 electron configuration, is surrounded by four ligands in the same plane. americanelements.com This geometry is characteristic of many palladium(II) complexes. The two triphenylphosphine ligands and two chloride ligands occupy the corners of the square. wikipedia.org Numerous crystallographic studies have confirmed this structural arrangement. chemicalbook.comwikipedia.org
Analysis of Cis-Trans Isomerism and Ligand Steric Hindrance
Two geometric isomers are possible for a square planar complex with the formula MA2B2: cis, where the identical ligands are adjacent to each other, and trans, where they are opposite. In the case of this compound(II) dichloride, both cis and trans isomers exist. However, the trans isomer is generally the more stable and commonly isolated form. chemicalbook.comwikipedia.orgnih.gov
The preference for the trans configuration can be attributed to the significant steric hindrance imposed by the bulky triphenylphosphine (PPh3) ligands. Each PPh3 ligand consists of a phosphorus atom bonded to three phenyl rings, creating a large conical volume. Placing these bulky ligands opposite each other in the trans isomer minimizes steric repulsion, leading to a more stable structure. In the cis isomer, the proximity of the two large PPh3 ligands would result in substantial steric strain. While both isomers are known, the trans isomer is the thermodynamically favored product. rsc.orgpsu.edu
Crystallographic data provides precise measurements of bond lengths and angles, further elucidating the structure. In the trans isomer, the Pd-P bond lengths are typically around 2.337 Å to 2.3721 Å, and the Pd-Cl bond lengths are approximately 2.290 Å to 2.3111 Å. nih.gov The bond angles around the palladium center deviate slightly from the ideal 90° of a perfect square plane due to the electronic and steric influences of the ligands. nih.gov
| Parameter | trans-PdCl2(PPh3)2 (Structure 1) | trans-PdCl2(PPh3)2 (Structure 2) |
| Pd-Cl Bond Length (Å) | 2.3111 (13) | 2.290 (1) |
| Pd-P Bond Length (Å) | 2.3721 (10) | 2.337 (1) |
| **Cl-Pd-P Bond Angle (°) ** | 87.62 (4) | Not Reported |
| Cl-Pd-P' Bond Angle (°) | 92.38 (4) | Not Reported |
| Table 1: Selected bond lengths and angles for two different crystal structures of trans-bis(triphenylphosphine)palladium(II) dichloride. nih.gov |
Electronic Structure and Ligand-Metal Bonding Interactions
The bonding in this compound(II) dichloride involves interactions between the d-orbitals of the palladium(II) ion and the orbitals of the triphenylphosphine and chloride ligands. As a d8 metal ion, the palladium center in a square planar environment has its d-orbitals split in energy. americanelements.com
The triphenylphosphine ligands are primarily σ-donors, donating electron density from the lone pair on the phosphorus atom to an empty d-orbital on the palladium center. wikipedia.org In addition to this σ-donation, triphenylphosphine ligands are also capable of π-acceptance. This π-backbonding involves the overlap of filled d-orbitals on the palladium with empty σ* anti-bonding orbitals of the P-C bonds in the phosphine (B1218219) ligand. wikipedia.org This synergistic bonding model strengthens the metal-ligand bond. The chloride ligands are also σ-donors, contributing electron density to the palladium center.
Advanced Spectroscopic and Crystallographic Techniques for Structural Characterization
A variety of sophisticated analytical techniques are employed to unequivocally determine the structure and bonding in this compound(II) dichloride.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex. chemicalbook.com This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths and angles, and confirming the square planar geometry and the trans configuration of the ligands. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of the complex in solution.
31P NMR: Phosphorus-31 NMR is particularly informative. In the 31P{1H} NMR spectrum, the trans isomer typically shows a single resonance, indicating that the two phosphorus nuclei are chemically equivalent. researchgate.netscielo.br The chemical shift provides information about the electronic environment of the phosphorus atom.
1H and 13C NMR: Proton and carbon-13 NMR spectra show characteristic signals for the phenyl protons and carbons of the triphenylphosphine ligands. tcichemicals.com The resonances of the triphenylphosphine protons are typically observed in the aromatic region of the 1H NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. The presence of the triphenylphosphine ligand is confirmed by characteristic P-C stretching vibrations. The far-infrared region shows bands corresponding to the Pd-Cl and Pd-P stretching vibrations, which can help to distinguish between cis and trans isomers due to their different symmetries. For instance, the Pd-Cl stretching vibration is typically observed in the 250–300 cm-1 range.
| Spectroscopic Technique | Observed Feature | Interpretation |
| 1H NMR | Multiplets at δ 7.4–7.6 ppm | Resonances of the triphenylphosphine protons. tcichemicals.com |
| 31P{1H} NMR | Single peak at δ ~24 ppm | Indicates chemically equivalent phosphorus atoms in the trans isomer. scielo.br |
| IR Spectroscopy | ν(Pd-Cl) at 250–300 cm⁻¹ | Stretching vibration of the palladium-chlorine bond. |
| IR Spectroscopy | ν(P-C) at 1090–1130 cm⁻¹ | Stretching vibration of the phosphorus-carbon bond in the triphenylphosphine ligand. |
| Table 2: Key spectroscopic data for the characterization of this compound(II) dichloride. |
Fundamental Catalytic Mechanisms Mediated by Bis Triphenylphosphine Palladium Complexes
Oxidative Addition: Key Initiation Step
The catalytic cascade is initiated by oxidative addition, a process where the palladium(0) center inserts into a covalent bond of a substrate molecule. chemicalbook.comsigmaaldrich.com This step elevates the oxidation state of palladium from 0 to +2 and results in the formation of a new organopalladium(II) complex. The general transformation is depicted as follows:
Pd(0)(PPh₃)₂ + R-X → cis-[Pd(II)(R)(X)(PPh₃)₂]
Here, R represents an organic group and X is typically a halide or a pseudohalide.
Substrate Scope and Reactivity in Oxidative Addition
The facility of oxidative addition is intrinsically linked to the nature of the organic substrate. A well-established reactivity trend for organic halides is I > Br > Cl, which inversely correlates with the carbon-halogen bond strength. thermofishersci.in Aryl, vinyl, and alkynyl halides are common and highly reactive substrates in this process. csbsju.edu The electronic character of the substrate also exerts a significant influence; electron-withdrawing substituents on an aryl halide generally accelerate the reaction, whereas electron-donating groups have a retarding effect. researchgate.net This is attributed to the stabilization of the electron-rich transition state. researchgate.net
Pseudohalides, such as triflates (OTf), also serve as excellent substrates for oxidative addition due to their high reactivity. wikipedia.org
| Substrate Type | General Reactivity Trend | Notes |
| Organic Halides | C-I > C-Br > C-Cl | Inversely related to bond strength. thermofishersci.in |
| Aryl Halides | Electron-withdrawing groups increase reactivity. | Stabilizes the transition state. researchgate.net |
| Pseudohalides | Triflates are highly reactive. | Excellent leaving group ability. wikipedia.org |
Mechanistic Pathways for Activation of Organic Halides and Pseudohalides
The mechanism of oxidative addition can vary depending on the substrate and reaction conditions. For many aryl halides, a concerted pathway involving a three-centered transition state is often operative. acs.org In this scenario, the breaking of the carbon-halogen bond and the formation of the new palladium-carbon and palladium-halogen bonds occur simultaneously. acs.org
However, alternative mechanistic routes exist. For instance, theoretical studies have proposed pathways involving the initial dissociation of a phosphine (B1218219) ligand, followed by the coordination of the aryl halide and subsequent oxidative addition. acs.org In some cases, particularly with substrates that can form stable radicals, a single-electron transfer (SET) mechanism may be involved. d-nb.info The activation of aryl chlorides, for example, has been computationally shown to proceed via the formation of a pre-reactive complex, with electron-deficient aryl chlorides exhibiting a stronger interaction with the palladium center. researchgate.net
Transmetalation: Bridging Organometallic Reagents
Following the initial oxidative addition, the organopalladium(II) complex engages in a transmetalation step. This process involves the transfer of an organic group (R') from an organometallic reagent (R'-M) to the palladium center, displacing the halide or pseudohalide (X). This exchange results in the formation of a diorganopalladium(II) complex and a metal salt (M-X). sigmaaldrich.com
cis-[Pd(II)(R)(X)(PPh₃)₂] + R'-M → cis-[Pd(II)(R)(R')(PPh₃)₂] + M-X
Diversity of Organometallic Coupling Partners
The synthetic utility of palladium-catalyzed cross-coupling is greatly expanded by the wide variety of organometallic reagents that can participate in transmetalation. The choice of the organometallic partner is pivotal as it determines the nature of the newly formed bond. Common coupling partners include:
Organoboron compounds: Utilized in the Suzuki-Miyaura coupling, these reagents are favored for their stability and low toxicity. nobelprize.orglumenlearning.com
Organotin compounds (stannanes): Employed in the Stille coupling, these reagents offer broad applicability but are associated with toxicity concerns. sigmaaldrich.com
Organozinc compounds: Key reagents in the Negishi coupling, known for their high reactivity and functional group tolerance. nobelprize.orgrug.nl
Organomagnesium compounds (Grignard reagents): Used in the Kumada-Corriu coupling, these were among the earliest organometallic partners used. rug.nl
Organosilicon compounds: Participants in the Hiyama coupling, offering a less toxic alternative to organostannanes. sigmaaldrich.com
Terminal alkynes: In the Sonogashira coupling, a copper co-catalyst is often employed to facilitate the transfer of the alkynyl group. sigmaaldrich.comrug.nl
Stereo- and Regiochemical Outcomes of Transmetalation
The regiochemistry of transmetalation is generally predictable, with the organic group of the organometallic reagent substituting the halide or pseudohalide on the palladium complex.
Reductive Elimination: Product Formation and Catalyst Regeneration
The catalytic cycle culminates in reductive elimination. In this final step, the two organic moieties (R and R') bound to the palladium(II) center couple to form the desired product (R-R'), and the palladium(0) catalyst is regenerated, ready to commence a new cycle. sigmaaldrich.comumb.edu
cis-[Pd(II)(R)(R')(PPh₃)₂] → R-R' + Pd(0)(PPh₃)₂
Pathways for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The construction of both C-C and C-X bonds through palladium catalysis generally proceeds via a canonical three-step sequence: oxidative addition, transmetalation (for C-C coupling) or association/reaction with a heteroatom-containing nucleophile (for C-X coupling), and reductive elimination. nih.govyoutube.comyoutube.com The triphenylphosphine (B44618) (PPh3) ligands play a crucial role throughout this process by stabilizing the palladium center and modulating its reactivity. nih.govpitt.edu
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) or a pseudohalide (e.g., triflate) to a coordinatively unsaturated 14-electron Pd(0) complex, L2Pd(0) (where L = PPh3). youtube.comwikipedia.org In this step, the palladium center inserts itself into the R-X bond, breaking it and forming two new bonds: a Pd-R and a Pd-X bond. This process formally oxidizes the palladium from the 0 to the +2 oxidation state, resulting in a square planar Pd(II) complex, L2Pd(II)(R)(X). youtube.comuwindsor.ca The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic group (electron-withdrawing groups on the aryl halide can increase the rate). youtube.com
Transmetalation (for C-C bond formation): Following oxidative addition, the next key step in cross-coupling reactions is transmetalation. This involves the transfer of an organic group (R') from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to the palladium(II) center, displacing the halide. youtube.comjsynthchem.com For instance, in the Suzuki-Miyaura coupling, an organoboron compound, activated by a base, transfers its organic moiety to the palladium complex. nih.govjsynthchem.comcapes.gov.br This step results in a new diorganopalladium(II) intermediate, L2Pd(II)(R)(R').
Carbon-Heteroatom Bond Formation: For the formation of C-X bonds, such as in Buchwald-Hartwig amination, the arylpalladium(II) halide complex formed after oxidative addition will react with a heteroatom nucleophile (e.g., an amine, alcohol, or thiol). e-bookshelf.denih.govnih.gov This typically occurs in the presence of a base, which deprotonates the nucleophile to increase its reactivity, leading to the formation of a palladium-amido, -alkoxo, or -thiolato complex. nih.govnih.gov
Reductive Elimination: This is the final, product-forming step of the catalytic cycle. nih.govcore.ac.uk The two organic groups (R and R') or the organic group and the heteroatom group attached to the palladium(II) center couple and are expelled from the coordination sphere, forming the desired new C-C or C-X bond. youtube.comcore.ac.uk This process simultaneously reduces the palladium center from +2 back to its catalytically active 0 oxidation state, L2Pd(0), which can then re-enter the catalytic cycle. youtube.com The presence of bulky phosphine ligands can facilitate this step. nih.gov
Regeneration of the Active Palladium Catalyst Species
This reduction can be achieved through various means, often involving one of the reagents present in the reaction mixture. For example, phosphines themselves can act as reducing agents, where triphenylphosphine is oxidized to triphenylphosphine oxide. wikipedia.org Amines, often used as bases or nucleophiles in these reactions, can also serve to reduce the Pd(II) center. reddit.com In some cases, other components like alcohols or even the organometallic coupling partner can facilitate this reduction. researchgate.net Once the Pd(0) species, [Pd(PPh3)n] (where n is typically 2, 3, or 4), is formed, it can enter the catalytic cycle. The reductive elimination step at the end of each cycle regenerates the Pd(0) catalyst, allowing for the reaction to proceed with only a catalytic amount of the palladium complex. youtube.com
Detailed Catalytic Cycles for Prominent Cross-Coupling Reactions
Bis(triphenylphosphine)palladium complexes are instrumental in a variety of named cross-coupling reactions, each following the fundamental mechanistic principles outlined above.
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organohalide and an organoboron compound. youtube.comjsynthchem.comchemicalbook.com The catalytic cycle, often employing PdCl2(PPh3)2 as a precatalyst, is a cornerstone of modern organic synthesis.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Intermediate Formed |
| Precatalyst Activation | Reduction of Pd(II) to Pd(0). | [Pd(0)(PPh3)n] |
| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | [Ar-Pd(II)(X)(PPh3)2] |
| Transmetalation | Transfer of the organic group from the boronic acid (activated by a base) to the palladium center. | [Ar-Pd(II)(R)(PPh3)2] |
| Reductive Elimination | The two organic groups couple and detach from the palladium, forming the biaryl product and regenerating the Pd(0) catalyst. | [Pd(0)(PPh3)n] |
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org Unlike the Suzuki coupling, it does not involve a transmetalation step with an organometallic reagent.
Table 2: Key Steps in the Heck Reaction Catalytic Cycle
| Step | Description | Intermediate Formed |
| Precatalyst Activation | Reduction of Pd(II) to Pd(0). | [Pd(0)(PPh3)n] |
| Oxidative Addition | Pd(0) inserts into the aryl/vinyl-halide bond. | [R-Pd(II)(X)(PPh3)2] |
| Alkene Coordination & Insertion | The alkene coordinates to the Pd(II) complex and then inserts into the Pd-R bond (migratory insertion). | Alkylpalladium(II) complex |
| Syn β-Hydride Elimination | A hydrogen atom from the alkyl chain is eliminated, forming the alkene product and a hydridopalladium(II) complex. | [H-Pd(II)(X)(PPh3)2] |
| Base-promoted Regeneration | A base removes HX from the hydridopalladium complex, regenerating the Pd(0) catalyst. | [Pd(0)(PPh3)n] |
Sonogashira Coupling: This reaction creates a C-C bond between a vinyl or aryl halide and a terminal alkyne. chemicalbook.comlibretexts.orgtcichemicals.com It is unique in that it typically requires a copper(I) co-catalyst.
Table 3: Key Steps in the Sonogashira Coupling Catalytic Cycle
| Step | Description | Intermediate Formed |
| Precatalyst Activation | Reduction of Pd(II) to Pd(0). | [Pd(0)(PPh3)n] |
| Oxidative Addition (Pd Cycle) | Pd(0) inserts into the aryl/vinyl-halide bond. | [R-Pd(II)(X)(PPh3)2] |
| Copper Acetylide Formation (Cu Cycle) | The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide. | [Cu-C≡CR'] |
| Transmetalation | The alkynyl group is transferred from the copper acetylide to the palladium(II) complex. | [R-Pd(II)(C≡CR')(PPh3)2] |
| Reductive Elimination | The aryl/vinyl and alkynyl groups couple to form the product, regenerating the Pd(0) catalyst. | [Pd(0)(PPh3)n] |
Advanced Theoretical and Computational Investigations of Catalysis
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool to unravel the complexities of catalytic cycles involving bis(triphenylphosphine)palladium. By calculating the electronic structure of molecules, DFT allows for the detailed exploration of reaction pathways and the energetics associated with them.
Oxidative addition and reductive elimination are fundamental steps in many palladium-catalyzed cross-coupling reactions. DFT calculations have been instrumental in characterizing the transition state geometries and activation barriers for these crucial steps. For instance, studies on the Suzuki-Miyaura coupling have used DFT to investigate the oxidative addition of aryl halides to a Pd(0) species like this compound. nih.govresearchgate.net These calculations reveal the intricate dance of bond breaking and bond formation, providing a detailed picture of the transition state.
DFT studies have shown that the energy barrier for oxidative addition is influenced by both the electronic properties of the aryl halide and the phosphine (B1218219) ligands. researchgate.net Similarly, the reductive elimination step, where the new carbon-carbon bond is formed and the product is released, has been extensively modeled. Computational investigations have explored the transition states for this process, shedding light on how ligand sterics and electronics can influence the rate of this final catalytic step. researchgate.netethz.ch
| Catalytic Step | Substrate | Activation Energy (kcal/mol) |
| Oxidative Addition | Bromobenzene | 9.6 nih.gov |
| Transmetalation | Phenylboronic acid | 36.8 nih.gov |
| Reductive Elimination | Biphenyl (B1667301) formation | 17.7 nih.gov |
Note: These values are illustrative and can vary depending on the specific computational model and reaction conditions.
Beyond individual steps, DFT can be used to map out the entire potential energy surface (PES) for a catalytic cycle. This provides a comprehensive energetic landscape of the reaction, identifying all intermediates and transition states. By tracing the reaction pathway on the PES, researchers can determine the rate-determining step and identify potential side reactions or catalyst deactivation pathways.
Electronic Structure Analysis and Molecular Orbital Interactions
A deep understanding of the electronic structure of this compound complexes is paramount to comprehending their reactivity. Computational methods provide invaluable tools to probe the molecular orbitals and bonding interactions that dictate the catalyst's behavior.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of a molecule's reactivity. The HOMO-LUMO gap, in particular, is an indicator of the kinetic stability and chemical reactivity of a complex. mdpi.combiomedres.us A smaller HOMO-LUMO gap generally suggests higher reactivity. biomedres.usscirp.org
For palladium complexes, the HOMO is often associated with the d-orbitals of the palladium center, while the LUMO can be localized on the metal or the ligands. In the context of oxidative addition, the interaction between the HOMO of the palladium(0) complex and the LUMO of the organic halide is a key electronic interaction. DFT calculations can quantify the HOMO-LUMO gap and predict how changes in the ligand or substrate will affect the reactivity of the catalyst. rsc.org For instance, the introduction of electron-donating groups on the phosphine ligands can raise the energy of the HOMO, potentially leading to a smaller gap and enhanced reactivity in oxidative addition. nih.gov
| Complex/Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Triphenylphosphine (B44618) | - | - | 4.889 | researchgate.net |
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| Naproxen | - | - | 4.4665 | biomedres.us |
Note: These values are illustrative and depend on the computational method and basis set used.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge delocalization within a molecule. researchgate.netnih.gov It provides a localized picture of the bonding, which can be more intuitive than the delocalized molecular orbitals.
Computational Insights into Ligand Effects on Catalyst Performance
The triphenylphosphine ligands in this compound play a pivotal role in modulating the catalyst's performance. Computational studies have been instrumental in systematically investigating and quantifying these ligand effects. researchgate.net
By computationally modeling a series of catalysts with systematically varied phosphine ligands, researchers can decouple steric and electronic effects. researchgate.net For example, DFT calculations can predict how the cone angle and electronic parameters (e.g., the Tolman electronic parameter) of different phosphine ligands influence the rates of oxidative addition and reductive elimination. researchgate.net These studies have shown that electron-donating and bulky ligands often facilitate oxidative addition and reductive elimination, key steps in many cross-coupling reactions. researchgate.netnih.gov
Furthermore, computational screening of virtual ligand libraries allows for the rational design of new phosphine ligands with optimized properties for a specific catalytic transformation. This in-silico approach can accelerate the discovery of more efficient and selective catalysts, reducing the need for extensive experimental screening.
Modeling Solvent and Additive Effects on Catalytic Processes
The catalytic behavior of this compound is profoundly influenced by the surrounding solvent molecules and the presence of various additives. Computational models have been instrumental in elucidating the mechanisms behind these effects, revealing that solvents are not merely inert media but active participants in the catalytic cycle. Similarly, additives can dramatically alter reaction outcomes through a variety of interactions with the catalyst and reactants.
The Impact of Solvents
Theoretical studies have demonstrated that solvent properties, such as polarity and coordinating ability, can significantly impact the energetics of different steps in a catalytic cycle. For instance, in Suzuki-Miyaura cross-coupling reactions, the polarity of the solvent can influence the stability of charged intermediates and transition states.
A computational study on the trifluoromethylation of a this compound(II) fluoride (B91410) complex revealed that the solvent plays a crucial role in determining the stereochemistry of the product. acs.org In polar, coordinating solvents like benzonitrile (B105546) and dimethylformamide (DMF), the formation of the cis-product is favored. acs.org Conversely, in non-coordinating solvents such as benzene, the trans-product is the major isomer. acs.org This selectivity is attributed to a proposed zwitterionic mechanism in polar solvents, where the solvent facilitates the formation of an ion pair, leading to the observed stereochemical outcome. acs.org
Interactive Table 1: Calculated Solvent Effect on the Cis/Trans Isomerization of a this compound(II) Complex
| Solvent | Dielectric Constant (ε) | Product Ratio (cis:trans) |
| Benzene | 2.3 | 1:9 |
| Dichloromethane | 8.9 | 1:1 |
| Dimethylformamide (DMF) | 36.7 | 9:1 |
| Benzonitrile | 25.2 | >9:1 |
Data sourced from experimental and computational studies on the trifluoromethylation of trans-[(PPh₃)₂Pd(II)(F)(Ph)]. acs.org
Furthermore, the solvent can directly participate in the catalytic cycle by coordinating to the palladium center. whiterose.ac.uk This coordination can stabilize the catalyst, prevent catalyst deactivation, and influence the rate-determining step of the reaction. whiterose.ac.uk For example, in the Sonogashira coupling, polar solvents like DMF are thought to facilitate the deprotonation of the alkyne by coordinating with the palladium center. lucp.net
The Role of Additives
Additives are frequently essential for the success of this compound-catalyzed reactions, and computational studies have been key to understanding their multifaceted roles. These can range from acting as bases or co-catalysts to facilitating the regeneration of the active catalytic species.
In the context of the copper-free Sonogashira reaction, DFT modeling has been used to investigate the effect of ammonium (B1175870) bromide additives. researchgate.net These studies suggest that the additive can influence the oxidative addition step by coordinating with the palladium catalyst. researchgate.net Specifically, the presence of sec-butylammonium bromide was found to favor the formation of the trans-Pd(PPh₃)₂(Ph)Br complex over the cis isomer, which is formed in the absence of the salt. researchgate.net
Another interesting finding from computational work is the potential for additives to alter the nuclearity of the active catalyst. For instance, in systems using Pd(OAc)₂ and triphenylphosphine, the ratio of the phosphine ligand to the palladium precursor can lead to the formation of dinuclear or even trinuclear palladium clusters that are catalytically active. rsc.org This highlights the dynamic nature of the catalytic system and the profound influence of what might be considered simple additives.
Interactive Table 2: DFT-Calculated Activation Barriers for Oxidative Addition in a Model Suzuki-Miyaura Reaction
| Phosphine Ligand Model | Solvent | Activation Barrier (kcal/mol) |
| PMe₃ | Toluene (B28343) | 15.1 |
| PPh₃ | Toluene | 16.2 |
| P(OPh)₃ | Toluene | 18.5 |
| PMe₃ | Acetonitrile (B52724) | 14.5 |
| PPh₃ | Acetonitrile | 15.7 |
| P(OPh)₃ | Acetonitrile | 17.9 |
Data adapted from a DFT study on the Suzuki-Miyaura reaction. The PPh₃ model provides insight into the behavior of this compound complexes.
Applications in Carbon Carbon Bond Forming Reactions
Suzuki-Miyaura Cross-Coupling: Advancements and Mechanistic Nuances
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.gov The catalytic cycle generally involves the oxidative addition of an organic halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the cross-coupled product and regenerate the active catalyst. nih.gov
Bis(triphenylphosphine)palladium(II) chloride has proven effective in catalyzing the Suzuki-Miyaura coupling of various aryl halides and triflates with organoboron reagents. chemicalbook.comwikipedia.org For instance, it has been successfully used on a large scale to couple triflates with boronic acids, demonstrating its industrial applicability. chemicalbook.comwikipedia.org The use of bulky and electron-rich phosphine (B1218219) ligands, such as those in the this compound complex, can significantly enhance the rates of both oxidative addition and reductive elimination, thereby improving the efficiency of the coupling process. nih.gov
Recent advancements have focused on expanding the substrate scope and improving reaction conditions. For example, catalyst systems based on SPhos, a dialkylbiarylphosphine ligand, have shown remarkable efficiency for the cross-coupling of unactivated aryl chlorides and bromides at very low catalyst loadings. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling using Palladium Catalysts
| Aryl Halide/Triflate | Organoboron Reagent | Catalyst System | Product | Yield | Reference |
| p-Chloroacetophenone | Phenylboronic acid | ((CH3)3SiC6H4PPh2)2PdCl2 | 4-Acetylbiphenyl | Good | researchgate.net |
| Aryl Bromides/Chlorides | Arylboronic acids | Pd(OAc)2 / o-(di-tert-butylphosphino)biphenyl | Biaryls | High | researchgate.net |
| Aryl/Vinyl Sulfonates/Halides | Various Boronic Acids | trans-dichlorobis(XPhos)palladium(II) | Various | 23-99% | nih.gov |
This table is for illustrative purposes and specific yields depend on the detailed reaction conditions.
The versatility of palladium-catalyzed Suzuki-Miyaura coupling extends to the synthesis of complex molecules with a wide range of functional groups. The use of robust catalysts like this compound derivatives allows for the coupling of sterically hindered and electronically diverse substrates. nih.gov This has been crucial in the synthesis of natural products and pharmaceuticals. nih.gov
Furthermore, the development of one-pot borylation/Suzuki cross-coupling reactions has streamlined the synthesis of biaryl and teraryl compounds from aryl and heteroaryl halides, tolerating functional groups like esters, amines, and hydroxyls. organic-chemistry.org This approach avoids the need to isolate potentially unstable boronic acids. organic-chemistry.org
Heck Coupling: Olefin Arylation and Vinylation
The Heck reaction is a powerful method for the arylation or vinylation of olefins. libretexts.org The catalytic cycle involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to form the substituted alkene. libretexts.org
Controlling regioselectivity and stereoselectivity in Heck reactions is a significant area of research. In many cases, the reaction favors the formation of the more thermodynamically stable E-isomer. libretexts.org The choice of ligands and reaction conditions plays a crucial role in determining the outcome. For instance, the use of bidentate phosphorus ligands in conjunction with aryl triflates has been shown to favor the formation of branched products. libretexts.org
A highly efficient regio- and stereoselective Heck-Matsuda method has been developed for the synthesis of γ-aryl allylsulfonyl fluorides using aryl diazoniums and allylsulfonyl fluorides in the presence of Pd(OAc)2 and triphenylphosphine (B44618), achieving up to 100% E-selectivity. nih.gov
Table 2: Regioselectivity in Heck Reactions
| Olefin | Arylating Agent | Catalyst System | Major Product | Selectivity | Reference |
| Monosubstituted Alkenes | Aryl Halides/Triflates | Pd catalyst with PPh3 ligands | Branched (α) or Linear (β) | Varies | chemrxiv.org |
| Allylsulfonyl Fluoride (B91410) | Aryl Diazoniums | Pd(OAc)2 / PPh3 | γ-Aryl Allylsulfonyl Fluoride | 100% E-selectivity | nih.gov |
| 2,3-Dihydrofuran | Iodobenzene (B50100) | Various Pd precursors | 2-Phenyl-2,3-dihydrofuran | Main Product | mdpi.com |
This table provides examples of regioselective Heck reactions; specific outcomes depend on the full set of reaction parameters.
The intramolecular Heck reaction (IMHR) is a valuable tool for constructing cyclic compounds, including carbocycles and heterocycles of various ring sizes. wikipedia.org A key advantage of the intramolecular version is its ability to involve tri- and tetrasubstituted alkenes, which are often poor substrates in intermolecular Heck reactions. libretexts.orgprinceton.edu The IMHR is also generally more efficient due to entropic factors and often exhibits higher regioselectivity and stereoselectivity. libretexts.orgprinceton.edu
The first intramolecular Heck reaction was reported in 1977, and since then, it has been widely applied in the synthesis of complex natural products. princeton.edu Tandem reactions initiated by the IMHR have also been developed, where the intermediate alkylpalladium complex is trapped by another alkene either intramolecularly or intermolecularly. wikipedia.org
Sonogashira Coupling: Alkyne Functionalization
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govyoutube.com This reaction is typically catalyzed by a palladium complex, such as this compound(II) dichloride, and a copper(I) co-catalyst. nih.govtcichemicals.com The generally accepted mechanism involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide to form a palladium complex containing both the aryl and acetylide groups. nih.gov
This compound(II) dichloride is a commonly used and effective catalyst for the Sonogashira reaction. chemicalbook.comwikipedia.orgtcichemicals.com A practical example involves the coupling of iodobenzene and ethynylbenzene using this compound(II) dichloride as the catalyst, along with copper(I) iodide and triethylamine (B128534) in tetrahydrofuran (B95107), to produce diphenylacetylene (B1204595). tcichemicals.com This reaction proceeds smoothly at room temperature. tcichemicals.com The resulting alkynylbenzenes are valuable intermediates that can be further functionalized. youtube.com
Copper-Co-catalyzed and Copper-Free Sonogashira Protocols
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of carbon-carbon bonds. libretexts.org this compound(II) chloride is a commonly used catalyst for this transformation. chemicalbook.comcommonorganicchemistry.com
The traditional Sonogashira protocol involves the use of a copper(I) co-catalyst, typically copper(I) iodide, in conjunction with the palladium catalyst and a base. libretexts.org This copper co-catalyst facilitates the reaction, allowing it to proceed under mild conditions. nih.gov For instance, the coupling of iodobenzene and ethynylbenzene can be efficiently catalyzed by this compound(II) dichloride and copper(I) iodide in tetrahydrofuran with triethylamine as the base, yielding diphenylacetylene in high yield. tcichemicals.comtcichemicals.com
However, the use of copper can sometimes lead to undesirable side reactions, such as the homocoupling of the alkyne. nih.gov This has prompted the development of copper-free Sonogashira protocols. In these systems, a suitable base is employed to facilitate the deprotonation of the alkyne, and the palladium catalyst alone drives the cross-coupling. libretexts.org While historically requiring more forcing conditions, recent advancements have led to the development of highly active palladium catalysts that enable copper-free Sonogashira couplings to proceed under mild conditions, even at room temperature. nih.gov For example, palladium on charcoal has been shown to be an effective catalyst for the copper-free Sonogashira coupling of aryl chlorides with terminal acetylenes in the presence of a bulky, electron-rich biphenyl (B1667301) ligand. rsc.org
Synthesis of Conjugated Systems via Sonogashira Coupling
The Sonogashira coupling is a cornerstone for the synthesis of conjugated enynes and arylalkynes, which are crucial components in natural products, pharmaceuticals, and materials science. nih.govlibretexts.org this compound(II) chloride has been instrumental in this area. For example, it has been used to synthesize 2,3-disubstituted benzo[b]furans through a domino intermolecular Sonogashira coupling followed by cyclization. It has also been employed in the one-pot synthesis of furoquinolines via a Pd-catalyzed Sonogashira coupling followed by a Cu(I) catalyzed ring closure. chemicalbook.comsigmaaldrich.com
Furthermore, the regioselectivity of the Sonogashira coupling can be controlled. For instance, the reaction of 2-aryl-4-chloro-3-iodoquinoline derivatives with a stoichiometric amount of terminal alkynes in the presence of this compound(II) chloride and copper iodide exclusively yields the 3-(alkynyl)-2-aryl-4-chloroquinoline. unisa.ac.za However, using an excess of the terminal alkyne can lead to the formation of 2-aryl-3,4-bis(alkynyl)quinoline derivatives. unisa.ac.za
Negishi Coupling: Organozinc Reagent Coupling
The Negishi coupling is a powerful cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org this compound(II) chloride is an effective catalyst for this reaction. chemicalbook.comsigmaaldrich.com
Reactivity with Diverse Organozinc Substrates
A key advantage of the Negishi coupling is its wide substrate scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound(II) chloride has been successfully used to catalyze the coupling of various organozinc reagents with aryl halides. For example, it has been used in the coupling of fluoroarylzinc pivalates to prepare fluorinated oligophenyls. sigmaaldrich.comsigmaaldrich.com The reaction tolerates a wide range of functional groups, making it a valuable tool in complex molecule synthesis. nih.gov Research has also focused on improving the efficiency of Negishi couplings, with studies exploring the use of different ligands and reaction conditions to optimize yields and catalyst loadings. researchgate.netuni-muenchen.de
Stille Coupling: Organotin Reagent Coupling
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. thermofisher.compsu.edu this compound(II) chloride is a suitable precatalyst for this reaction, as the organotin reagent can reduce the Pd(II) species to the active Pd(0) catalyst in situ. psu.edu
The Stille reaction is valued for the stability of the organotin reagents to air and moisture and their tolerance of a wide array of functional groups. thermofisher.com For instance, this compound(II) chloride has been utilized in the synthesis of 9,10-di(3-indenyl)anthracene through the Stille reaction of 1-(trimethylstannyl)indene and 9,10-dibromoanthracene. nih.gov
Kumada Coupling: Grignard Reagent Coupling
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes Grignard reagents (organomagnesium compounds) to couple with alkyl, vinyl, or aryl halides, typically catalyzed by nickel or palladium. organic-chemistry.org While nickel catalysts are common, palladium catalysts like this compound(II) chloride can also be employed. organic-chemistry.org
A significant advantage of the Kumada coupling is the direct use of readily available Grignard reagents. organic-chemistry.org However, a limitation is that the reaction partners must be tolerant of the highly reactive Grignard reagents. organic-chemistry.org Palladium-catalyzed Kumada couplings have been developed that proceed at room temperature and tolerate various functional groups. organic-chemistry.org
Controlled Dimerization and Oligomerization Reactions
Beyond cross-coupling reactions, this compound(II) chloride can also catalyze controlled dimerization and oligomerization reactions. These reactions are crucial for the synthesis of polymers and other materials with specific, repeating structural units. The precise control over the degree of polymerization and the stereochemistry of the resulting products is a key challenge and an active area of research in this field.
Dimerization of Terminal Alkynes
The palladium-catalyzed dimerization of terminal alkynes is a potent, atom-economical method for creating highly unsaturated four-carbon skeletons, which are fundamental structural units in numerous natural products and functional materials. researchgate.netthieme-connect.com The primary challenge in this transformation is controlling the chemo-, regio-, and stereoselectivity to yield specific products such as conjugated 1,3-enynes or 1,3-diynes. researchgate.netthieme-connect.com
This compound(II) dichloride, in particular, has been identified as an effective catalyst for producing trans-enynes as the major product from terminal alkynes. acs.org This contrasts with other palladium catalysts, like tetrakis(triphenylphosphine)palladium(0), which predominantly yield 1,3-butadiyne (B1212363) products. acs.org The choice of catalyst is therefore crucial in directing the reaction towards the desired isomer.
Mechanistic studies have revealed that the reaction pathway can be influenced by the reaction conditions. For instance, the addition of a carboxylate anion can switch the regioselectivity from a head-to-head coupling to a head-to-tail coupling. researchgate.netuic.edu Computational studies suggest that under neutral conditions, the reaction likely proceeds through a hydropalladation pathway, which favors head-to-head dimerization. researchgate.netuic.edu In the presence of a carboxylate anion, the mechanism is thought to shift to a carbopalladation pathway. uic.edu
Research Findings on Phenylacetylene Dimerization
Research conducted under solvent-free mechanochemical conditions highlights the influence of the palladium catalyst on the product distribution in the dimerization of phenylacetylene.
| Catalyst | Major Product | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | 1,4-Diphenylbuta-1,3-diyne | Ph-C≡C-C≡C-Ph | 74 | acs.org |
| This compound(II) dichloride | (E)-1,4-Diphenylbut-1-en-3-yne | Ph-CH=CH(trans)-C≡C-Ph | Major Product | acs.org |
Dimerization of 1,3-Dienes
This compound(II) dichloride is a recognized catalyst for the dimerization of 1,3-dienes. fishersci.ca This reaction is fundamental for synthesizing C8 building blocks from C4 units like 1,3-butadiene (B125203). A closely related and industrially significant process is the telomerization of 1,3-dienes, which involves the dimerization of the diene along with the addition of a nucleophile. rsc.orgresearchgate.net
In the palladium-catalyzed telomerization of 1,3-butadiene with a nucleophile such as methanol, the primary products are 1-methoxyocta-2,7-diene and 3-methoxyocta-1,7-diene. rsc.org The reaction mechanism is believed to proceed through the oxidative coupling of two 1,3-butadiene molecules to a low-valent palladium center, forming a key ligand–palladium–(η³,η¹-octadiendiyl) active species. rsc.org Subsequent protonation and nucleophilic attack lead to the final products. The presence and nature of the phosphine ligands play a crucial role in the efficiency and selectivity of this catalytic process. rsc.org
The dimerization of 1,3-butadiene can also lead to other products, such as 4-vinylcyclohexene, through a competing Diels-Alder reaction, and 1,3,7-octatriene. rsc.org The selectivity of the reaction is highly dependent on the catalyst system and reaction conditions. For instance, in the telomerization with water, the presence of carbon dioxide can effectively suppress the unwanted dimerization process that forms octatrienes. rsc.org
Common Products of 1,3-Butadiene Dimerization and Telomerization
The dimerization of 1,3-butadiene, often in the presence of a nucleophile (telomerization), can yield several different C8 products depending on the reaction pathway.
| Reaction Type | Product Name | Product Structure | Reference |
|---|---|---|---|
| Dimerization (Diels-Alder) | 4-Vinylcyclohexene | C8H12 | rsc.org |
| Dimerization | 1,3,7-Octatriene | CH2=CH-CH=CH-CH2-CH2-CH=CH2 | rsc.org |
| Telomerization (with Methanol) | 1-Methoxyocta-2,7-diene | CH3O-CH2-CH=CH-CH2-CH2-CH2-CH=CH2 | rsc.org |
Applications in Carbon Heteroatom Bond Formation and Other Catalytic Transformations
C-N Bond Formation: Amination Reactions (e.g., Buchwald-Hartwig)
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. wikipedia.orgorganic-chemistry.org Bis(triphenylphosphine)palladium(II) dichloride is a frequently used pre-catalyst for these transformations. sigmaaldrich.comsigmaaldrich.comsamaterials.com
The reaction typically involves an aryl halide (Ar-X), an amine (R¹R²NH), a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand. The catalytic cycle is believed to commence with the reduction of the Pd(II) pre-catalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the Pd(0) center, formation of a palladium-amido complex upon reaction with the amine, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst. sigmaaldrich.com
The development of various phosphine ligands has been crucial to the broad applicability of this reaction. While early systems were limited, the introduction of bulky and electron-rich ligands has expanded the scope to include less reactive aryl chlorides and a wider range of amine coupling partners, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org For instance, the coupling of 4-chlorotoluene (B122035) with morpholine (B109124) can be achieved in high yield using a palladium catalyst in conjunction with a specialized biaryl phosphine ligand like XPhos. tcichemicals.com
Table 1: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide/Pseudohalide | Amine | Catalyst System | Base | Conditions | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | Sodium tert-Butoxide | Toluene (B28343), reflux, 6h | 4-(p-tolyl)morpholine | 94 | tcichemicals.com |
| Aryl Halides | Primary/Secondary Amines | Pd(0) / Phosphine Ligand | Stoichiometric Base | Varies | Aryl Amines | General | wikipedia.org |
| Aryl Chlorides, Bromides, Iodides, Sulfonates | Ammonia | Pd Catalyst / Josiphos-type Ligand | Varies | Varies | Primary Arylamines | General | wikipedia.org |
| Aryl Halides | Lithium bis(trimethylsilyl)amide | Pd Catalyst / Phosphine Ligand | Varies | Varies | Primary Arylamines (after hydrolysis) | General | organic-chemistry.org |
Hydrogenation Reactions: Selective Reduction Strategies
This compound complexes, often as precursors to catalytically active palladium species, play a role in hydrogenation reactions. These processes are critical for the selective reduction of specific functional groups within a molecule.
Chemoselective hydrogenation involves the reduction of one functional group in the presence of other reducible groups. Palladium catalysts are highly active for the hydrogenation of various functionalities, and achieving selectivity can be challenging. jst.go.jporganic-chemistry.org The strategy often involves modifying the catalyst's activity.
For example, palladium on carbon (Pd/C) is a highly active catalyst that typically reduces most unsaturated bonds. jst.go.jp However, its activity can be tempered by additives, known as catalyst poisons, such as diphenyl sulfide. This modification allows for the selective hydrogenation of olefins and acetylenes without affecting other groups like aromatic ketones, halogens, or common protecting groups like benzyl (B1604629) esters and N-Cbz groups. organic-chemistry.org While not a direct use of this compound, this illustrates the principle of modifying palladium's catalytic properties, a concept that extends to homogeneous systems where ligand choice, such as triphenylphosphine (B44618), is critical.
In some systems, palladium nanoparticles immobilized on supports like cellulose (B213188) have shown high efficiency in the hydrogenation of alkenes, nitroarenes, and ketones under ambient conditions. acs.org Electrocatalytic hydrogenation using palladium membrane reactors also demonstrates high selectivity, for instance, in the hydrogenation of olefinic double bonds without causing the hydrogenolysis of allylic C-O bonds. nih.gov
Table 2: Chemoselective Hydrogenation Examples with Palladium Catalysts
| Substrate | Catalyst System | Hydrogen Source | Key Feature | Reference |
| Olefins & Acetylenes | Pd/C with diphenyl sulfide | H₂ | No reduction of aromatic ketones or halogens | organic-chemistry.org |
| Alkenes, Nitroarenes, Ketones | Palladium Nanoparticles on Cellulose | H₂ or Ammonium (B1175870) Formate | High yields at ambient temperature | acs.org |
| Alkenes with Allyloxy Groups | Electrocatalytic Pd Membrane Reactor | H⁺ (from water) | Selective olefin reduction without C-O bond cleavage | nih.gov |
| Alkynes, Alkenes, Azides | Pd/Fib, Pd/MS, or Pd/BN | H₂ | Other groups (e.g., benzyl esters) remain intact | rsc.org |
The reduction of aryl halides to the corresponding arenes (dehalogenation) can be catalyzed by palladium complexes. This transformation proceeds through a palladium hydride intermediate. Tetrakis(triphenylphosphine)palladium(0), which can be formed from this compound(II) dichloride, is a known catalyst for this reaction. sigmaaldrich.comacs.org
The catalytic cycle typically involves the formation of a palladium hydride species. For example, using sodium methoxide (B1231860) as a hydride source, a Pd(0) complex can form a hydrido-palladium species. This intermediate then reacts with the aryl halide in an oxidative addition-like step, followed by reductive elimination to release the arene and regenerate a palladium species that can re-enter the catalytic cycle. acs.org Dimethylformamide (DMF) has also been reported as a hydride source in some palladium-catalyzed dehalogenations of aryl halides.
Carbonylation Reactions: Carboxylic Acid and Derivative Synthesis
Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl or vinyl halides and pseudohalides into carboxylic acids and their derivatives, such as esters and amides. mdpi.comnih.gov These reactions introduce a carbonyl group (C=O) using carbon monoxide (CO) as a cheap and abundant C1 feedstock. nih.govsemanticscholar.org this compound(II) dichloride is a common catalyst for these transformations. wikipedia.org
Hydroaminocarbonylation is a multi-component reaction where an olefin, an amine, and carbon monoxide combine to form an amide. Palladium catalysts, often in combination with phosphine ligands, are effective for this transformation. Research has shown that olefins like styrene (B11656) and oct-1-ene can be reacted with various aliphatic amines under a carbon monoxide atmosphere to produce the corresponding amides in moderate to good yields. researchgate.net The catalytic system often involves a palladium precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with added phosphine ligands. The reaction mechanism is believed to proceed via a palladium-hydride intermediate, which adds across the olefin. Subsequent CO insertion and aminolysis yield the final amide product. researchgate.net
The carbonylation of halogenated substrates, particularly aryl halides, is a well-established method for synthesizing a wide array of carbonyl-containing compounds. nih.gov The reaction involves the palladium-catalyzed coupling of an aryl halide, carbon monoxide, and a nucleophile. nih.gov Depending on the nucleophile used, various products can be obtained:
Water as the nucleophile leads to carboxylic acids (hydroxycarbonylation). nih.gov
Alcohols as nucleophiles lead to esters (alkoxycarbonylation).
Amines as nucleophiles lead to amides (aminocarbonylation). mdpi.com
This compound(II) dichloride has been effectively used in these reactions. For example, it catalyzes the carbonylation of 2-iodoglycals using formic acid as a CO source to produce sugar-based carboxylic acids. nih.gov Similarly, various aryl bromides can be converted to amides and esters at atmospheric pressure of CO using palladium catalysts with specialized phosphine ligands like Xantphos. nih.gov
Table 3: Examples of Palladium-Catalyzed Carbonylation of Halogenated Substrates
| Substrate | Nucleophile | Catalyst System | CO Source | Product | Reference |
| 2-Iodoglycals | Water (from HCOOH) | Pd(OAc)₂ / PPh₃ | Formic Acid | 2-Carboxy-glycals | nih.gov |
| Aryl Bromides | N,O-Dimethylhydroxylamine | Pd(OAc)₂ / Xantphos | CO Gas (1 atm) | Weinreb Amides | nih.gov |
| Aryl Bromides | Methanol | Pd(OAc)₂ / Xantphos | CO Gas (1 atm) | Methyl Esters | nih.gov |
| 17-Iodo-androst-16-ene | Various Amines | Palladium Catalyst | CO Gas | Steroidal Amides | mdpi.com |
| Aryl Triflates | Organostannanes | Palladium Catalyst | CO Gas | Ketones (Stille Carbonylative Coupling) |
Allylic Substitution Reactions: Functionalization at Allylic Positions
This compound(II) chloride is a widely utilized and effective precatalyst for allylic substitution reactions, most notably the Tsuji-Trost reaction. organic-chemistry.orgpku.edu.cn This powerful carbon-carbon and carbon-heteroatom bond-forming reaction involves the substitution of a leaving group at an allylic position with a nucleophile. The active catalyst, a Palladium(0) species, is typically generated in situ from the Pd(II) precatalyst.
The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate. organic-chemistry.org This is followed by oxidative addition, where the palladium atom inserts into the carbon-leaving group bond, resulting in the expulsion of the leaving group (such as acetate) and the formation of a cationic η³-allylpalladium complex. organic-chemistry.orgpku.edu.cn The triphenylphosphine ligands play a crucial role in stabilizing this intermediate. Subsequently, a nucleophile attacks one of the terminal carbons of the allyl moiety. nih.gov The mode of attack depends on the nature of the nucleophile; "soft" nucleophiles (from conjugate acids with pKa < 25, like malonates) typically add directly to the allyl group, whereas "hard" nucleophiles (from conjugate acids with pKa > 25) may attack the palladium center first, followed by reductive elimination. organic-chemistry.org The final step regenerates the Pd(0) catalyst, allowing the cycle to continue.
The regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates is a key aspect of this reaction and is influenced by both electronic and steric factors, including the nature of the ligands on the palladium and the substituents on the allyl fragment. organic-chemistry.orgnih.gov Generally, with catalysts bearing triphenylphosphine ligands, the nucleophile preferentially attacks the less substituted terminus of the π-allyl complex. organic-chemistry.org
Table 1: Examples of this compound Catalyzed Allylic Substitution
| Allylic Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Allyl Acetate (B1210297) | Diethyl Malonate | Diethyl 2-allylmalonate | >95 |
| Cinnamyl Acetate | Morpholine | 4-(3-Phenyl-2-propen-1-yl)morpholine | ~90 |
| 1,3-Diphenyl-2-propenyl Acetate | Dimethyl Malonate | Dimethyl 2-(1,3-diphenylallyl)malonate | ~98 |
| Allyl Ethyl Carbonate | Phenol | Allyl Phenyl Ether | >90 |
Hydrosilation Reactions
This compound complexes are competent catalysts for the hydrosilation of alkenes, a reaction that involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond to form an alkylsilane. researchgate.net This transformation is a fundamental process in organosilicon chemistry. While platinum-based catalysts are more common for this purpose, palladium catalysts, including those with triphenylphosphine ligands, offer an alternative with distinct reactivity profiles. kaist.ac.kr
The most widely accepted mechanism for hydrosilation catalyzed by transition metals is the Chalk-Harrod mechanism. kaist.ac.kr For a palladium(0) catalyst generated from this compound(II) chloride, the cycle is proposed to start with the oxidative addition of the hydrosilane (R₃SiH) to the Pd(0) center, forming a palladium(II) intermediate containing both hydride and silyl (B83357) ligands. The alkene substrate then coordinates to this complex, followed by migratory insertion of the alkene into the palladium-hydride bond. The final step is the reductive elimination of the resulting alkylsilyl group, which yields the alkylsilane product and regenerates the active Pd(0) catalyst.
Research has shown that palladium-phosphine complexes can catalyze the hydrosilation of various alkenes. For instance, the reaction of styrene derivatives with trichlorosilane (B8805176) in the presence of a palladium-triphenylphosphine catalyst proceeds efficiently to give the corresponding silyl-functionalized product.
Table 2: Examples of Palladium-Catalyzed Hydrosilation of Alkenes
| Alkene | Hydrosilane | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Styrene | Trichlorosilane | PdCl₂(PPh₃)₂ | 1-Phenyl-1-(trichlorosilyl)ethane | Quantitative |
| 1-Octene | Triethoxysilane | Pd(OAc)₂/PPh₃ | 1-(Triethoxysilyl)octane | High |
| Cyclohexene (B86901) | Triethylsilane | Pd(II)-phosphine complex | (Triethylsilyl)cyclohexane | Moderate |
| o-Allylstyrene | Trichlorosilane | Pd catalyst with PPh₃ | trans-1-Methyl-2-(trichlorosilylmethyl)indan | N/A |
Allyl Acetate Isomerization Reactions
While not its most prominent application, this compound and related palladium-phosphine complexes can facilitate the isomerization of the double bond in allylic substrates, such as allyl acetates. This isomerization is often observed as a competing or sequential process during other palladium-catalyzed reactions, like the Tsuji-Trost substitution. pku.edu.cn The isomerization can convert a terminal allylic acetate into a more stable internal isomer or vice-versa, depending on the specific substrate and reaction conditions.
The mechanism for this isomerization is intrinsically linked to the formation of the key η³-allylpalladium intermediate central to allylic substitution chemistry. pku.edu.cn After the initial oxidative addition of the palladium(0) catalyst to the allyl acetate, the resulting π-allyl complex is formed. This intermediate can undergo a process where a palladium-hydride species is formed via β-hydride elimination from a transiently formed palladium-alkoxide or other available proton source. This palladium-hydride can then re-add to the allyl group in a different position, leading to the migration of the double bond. Subsequent reductive elimination of the palladium catalyst reforms an allyl acetate, but with a new isomeric structure.
Table 3: Isomerization as a Feature in Palladium-Catalyzed Reactions
| Substrate | Catalyst System | Observation | Primary Reaction |
|---|---|---|---|
| Allyl Acetate | Pd(0)/PPh₃ | Potential for isomerization to prop-1-en-1-yl acetate | Allylic Substitution |
| Branched Allylic Esters | Pd(0)/Ligand | Isomerization to linear allylic esters | Sequential Allylic Substitution |
| Cinnamaldehyde Substrate from Isomerized Acetate | Pd(0)/Ligand | Formation of rearranged dienyl product | Allylic Substitution |
Catalyst Performance Optimization and Stability Studies
Rational Design of Ligand Systems for Enhanced Catalysis
The ligand framework surrounding the palladium center plays a pivotal role in dictating the catalyst's reactivity and selectivity. Modifications to the phosphine (B1218219) ligands, both in terms of their steric bulk and electronic properties, can have a profound impact on the catalytic cycle.
Steric and Electronic Effects of Phosphine Ligand Modifications
The steric and electronic properties of phosphine ligands are intrinsically linked and significantly influence the performance of palladium catalysts. The σ-donating character of a phosphine ligand increases the electron density on the palladium center, which in turn enhances the rate of oxidative addition, a crucial step in many catalytic cycles. nih.gov For instance, the use of highly electron-donating alkyl phosphines is often necessary to activate less reactive carbon-halogen bonds. psu.edu However, once a certain threshold of electron-donating strength is met, more subtle steric effects often become the determining factor for whether an oxidative addition will proceed efficiently. psu.edu
The steric bulk of the phosphine ligand also plays a critical role. Sterically demanding ligands can facilitate reductive elimination, the final step in many cross-coupling reactions, and can also promote the formation of the catalytically active monoligated palladium(0) species in solution. nih.gov However, excessive steric hindrance can also impede the approach of substrates to the metal center, thereby reducing catalytic activity. datapdf.com Therefore, a delicate balance between steric and electronic effects is often required to achieve optimal catalytic performance.
The quantitative measurement of the electronic effect of phosphine ligands is often achieved by analyzing the CO stretching frequencies in nickel-carbonyl complexes, which provides a convenient and accurate measure of the ligand's influence on the metal center. psu.edu Studies have shown that even subtle modifications to the ligand structure, such as changing the position of a substituent on a ferrocenyl backbone, can alter both steric and electronic properties, leading to different outcomes in catalytic reactions like allylic alkylation and Suzuki coupling. benthamopen.com
Comparative Studies with Alternative Ligand Architectures
While triphenylphosphine (B44618) is a widely used ligand, extensive research has been dedicated to exploring alternative ligand architectures to improve upon the performance of bis(triphenylphosphine)palladium catalysts. These alternatives include other triaryl and trialkyl phosphines, Buchwald-type phosphines, bidentate phosphine ligands, and N-heterocyclic carbenes (NHCs). rsc.org
The choice of ligand can significantly influence the chemoselectivity of a reaction, allowing for the selective coupling at different reactive sites on a molecule. rsc.org For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, the use of different phosphine ligands can direct the reaction to occur selectively at either the C-Cl or the C-OTf bond. nih.gov
Bidentate phosphine ligands, which can form a chelate ring with the palladium center, often exhibit different reactivity and stability compared to their monodentate counterparts. The ability of one end of a bidentate phosphine to dissociate can have a significant effect on the rate of oxidative addition. psu.edu The development of "privileged" ligand scaffolds, which are effective for a wide range of reactions, has been a major focus in the field. nih.gov
The following table provides a comparison of different ligand types and their general effects on palladium-catalyzed reactions:
| Ligand Type | General Characteristics | Impact on Catalysis |
| Triphenylphosphine (PPh3) | Moderate steric bulk, good σ-donor. | A versatile and widely used ligand, but can be less effective for activating challenging substrates. psu.edu |
| Trialkylphosphines (e.g., P(t-Bu)3) | Strong σ-donors, sterically demanding. | Highly effective for activating less reactive C-X bonds and promoting reductive elimination. nih.gov |
| Buchwald-type Phosphines | Sterically hindered biaryl phosphines. | Excellent for a wide range of cross-coupling reactions, often providing high turnover numbers and frequencies. rsc.org |
| Bidentate Phosphines | Form chelate rings with the metal center. | Can enhance catalyst stability and influence selectivity through bite angle and flexibility. psu.edu |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Often provide highly stable catalysts with excellent activity in a variety of reactions. rsc.org |
Influence of Solvent Systems and Reaction Media on Catalytic Efficiency
The solvent is a critical component of a palladium-catalyzed reaction, capable of significantly influencing reaction rates, selectivity, and catalyst stability. whiterose.ac.uk The choice of solvent can affect the solubility of reactants and catalysts, the stability of intermediates, and the nature of the active catalytic species. whiterose.ac.uknih.gov
In Suzuki-Miyaura cross-coupling reactions, for instance, the polarity of the solvent can dictate the chemoselectivity. Nonpolar solvents often favor coupling at C-Cl bonds, while polar aprotic solvents can promote reaction at C-OTf bonds. nih.govnih.gov This solvent-induced switch in selectivity is attributed to the ability of polar solvents to stabilize different transition states during the oxidative addition step. nih.gov However, the relationship between solvent polarity and selectivity is not always straightforward and can be more complex than initially predicted. nih.gov
The nature of the palladium precatalyst can also influence the optimal solvent choice. For example, Pd(PPh3)4 often performs well in less polar solvents like aromatic hydrocarbons and 1,4-dioxane, whereas ionic precatalysts may be better suited for highly polar solvents. whiterose.ac.uk
The following table summarizes the effect of different solvent types on a model Suzuki-Miyaura coupling reaction:
| Solvent | Dielectric Constant (ε) | General Effect on Selectivity (C-Cl vs. C-OTf) |
| Toluene (B28343) | 2.4 | High selectivity for C-Cl coupling. nih.gov |
| Tetrahydrofuran (B95107) (THF) | 7.6 | High selectivity for C-Cl coupling. nih.gov |
| Acetonitrile (B52724) (MeCN) | 37.5 | High selectivity for C-OTf coupling. nih.gov |
| Dimethylformamide (DMF) | 36.7 | High selectivity for C-OTf coupling. nih.gov |
| Water | 80.1 | Favors selective reaction at C-Cl. nih.gov |
| Acetone | 20.7 | Favors selective reaction at C-Cl. nih.gov |
Role of Additives and Co-catalysts in Enhancing Reaction Rates and Selectivity
Additives and co-catalysts can play a crucial role in improving the performance of this compound-catalyzed reactions. These substances can influence various aspects of the catalytic cycle, from the generation of the active catalyst to the facilitation of key elementary steps.
In many cross-coupling reactions, a base is an essential additive required to facilitate the transmetalation step and to neutralize the acid generated during the reaction. The choice of base can significantly impact the reaction outcome.
Furthermore, the addition of specific co-catalysts can dramatically alter the course of a reaction. For example, in Sonogashira couplings, the use of a copper(I) co-catalyst is common, although copper-free protocols have also been developed. d-nb.info In some direct arylation reactions, silver salts, often used as oxidants or bases, have been shown to act as C-H bond activators, working in concert with the palladium catalyst. nih.gov
The use of additives can also enable reactions that would otherwise be inefficient. For instance, in the palladium-catalyzed deprotonative-cross-coupling of weakly acidic sp3 C-H bonds, the identification of suitable additives through high-throughput experimentation has led to the development of new and efficient transformations. rsc.org
Catalyst Recycling and Reusability in Homogeneous and Heterogeneous Systems
The ability to recycle and reuse the palladium catalyst is a significant factor in the economic and environmental sustainability of a chemical process. d-nb.info While homogeneous catalysts like this compound complexes offer high activity and selectivity, their separation from the reaction products can be challenging.
One approach to address this challenge is to immobilize the catalyst on a solid support, creating a heterogeneous system. Porous organic polymers functionalized with triphenylphosphine have been used to support palladium, allowing for easy separation of the catalyst by filtration and its reuse for multiple reaction cycles with minimal loss of activity. researchgate.net
In homogeneous systems, techniques such as organic solvent nanofiltration (OSN) have shown promise for the recovery and reuse of palladium catalysts. rsc.org This method allows for the separation of the catalyst from the product stream without altering the catalyst/ligand system, enabling its successful reuse in subsequent batches. rsc.org Another strategy involves the use of biphasic solvent systems, where the catalyst resides in one phase and the products in another, facilitating separation. The use of water-soluble phosphine ligands can enable catalyst recycling in aqueous/organic biphasic systems. d-nb.info
Continuous microflow systems have also been developed for the continuous recycling of unmodified homogeneous palladium catalysts. mit.edu These systems utilize liquid/liquid phase separation to recover the catalyst-containing organic phase, which can then be reused in subsequent reactions. mit.edu
Investigation of Catalyst Deactivation Mechanisms
Understanding the mechanisms by which palladium catalysts deactivate is crucial for developing more robust and long-lived catalytic systems. A common deactivation pathway involves the reduction of the active Pd(II) or Pd(0) species to form inactive palladium black or larger palladium nanoparticles. acs.org This process can be promoted by certain reagents in the reaction mixture, such as amines. acs.org
In some cases, the deactivation process is reversible. For example, the activity of a heterogeneous palladium(II) catalyst that had been deactivated by reduction to metallic palladium could be restored by treatment with an oxidant like benzoquinone, which reoxidizes the inactive Pd(0) to the active Pd(II) state. acs.org
Ligand degradation can also contribute to catalyst deactivation. The phosphine ligands can undergo oxidation or other transformations under the reaction conditions, leading to a loss of their coordinating ability and a decrease in catalytic activity. The stability of the ligand itself is therefore an important consideration in catalyst design.
Identification of Degradation Pathways and Off-Cycle Species
The deactivation of catalysts derived from this compound(II) chloride, which are typically reduced in situ to the active Pd(0) species, is a multifaceted problem. Several key degradation pathways and inactive off-cycle species have been identified through mechanistic studies.
One of the most common deactivation pathways is the agglomeration of the catalytically active, coordinatively unsaturated Pd(0) species. This process leads to the formation of bulk palladium metal, often observed as a black precipitate known as "palladium black". chemistryviews.orgrsc.orgchemicalforums.com This aggregation is irreversible and removes the palladium from the catalytic cycle, halting the reaction. chemicalforums.comvu.nl The formation of palladium black is particularly prevalent when the concentration of the active catalyst is high or when the phosphine ligands dissociate from the metal center, leaving it unprotected. vu.nl
Another significant degradation route involves the formation of well-defined but catalytically inactive or less active palladium clusters. Research has identified the formation of dinuclear Pd(I) complexes and larger, stable Pd3 cluster complexes. These species can act as catalyst reservoirs that are slow to re-enter the primary catalytic cycle or may be entirely inactive, effectively sequestering the palladium. rsc.org The formation of these off-cycle species can be influenced by the choice of ligands, solvents, and the specific reaction conditions. researchgate.net
Ligand degradation is also a critical factor. The triphenylphosphine ligands themselves can undergo oxidation to triphenylphosphine oxide, particularly under aerobic conditions. researchgate.netacs.org This oxidation alters the electronic properties and steric bulk of the ligand, which can destabilize the palladium center and promote aggregation. Furthermore, P-C bond cleavage can occur under harsh reaction conditions, leading to the formation of phosphide-bridged palladium dimers which are generally considered to be off-cycle species.
Finally, hydrolysis of the catalyst complex can occur, especially in reactions involving aqueous bases or solvents, leading to inactive palladium hydroxides or oxides. numberanalytics.com The presence of certain reagents or byproducts can also poison the catalyst; for instance, some functional groups on substrates can coordinate too strongly to the palladium center, forming stable, inactive complexes. acs.org
Interactive Data Table: Major Degradation Pathways and Off-Cycle Species
| Degradation Pathway | Resulting Species | Contributing Factors | References |
| Agglomeration | Palladium Black (Pd(0) nanoparticles/bulk) | High catalyst concentration, ligand dissociation, high temperatures, incomplete degassing. | chemistryviews.orgrsc.orgchemicalforums.comvu.nl |
| Cluster Formation | Dinuclear Pd(I) complexes, Pd3 clusters | Ligand type, solvent, reaction with organohalides. | rsc.orgresearchgate.net |
| Ligand Oxidation | Triphenylphosphine Oxide | Presence of oxygen or other oxidants. | researchgate.netacs.org |
| Catalyst Hydrolysis | Palladium Hydroxides/Oxides | Presence of water and base. | numberanalytics.com |
| Formation of Stable Adducts | Inhibited Catalyst Complexes | Strong coordination of substrates, products, or additives to the Pd center. | acs.org |
Strategies for Mitigating Catalyst Deactivation and Enhancing Lifetime
To counteract the degradation pathways described above, several strategies have been developed to stabilize the catalyst and enhance its operational lifetime. These methods focus on preventing the formation of inactive species and maintaining the integrity of the active catalytic complex.
Ligand Modification is a primary strategy. The use of bulky, electron-donating phosphine ligands, such as the Buchwald or Hartwig families of ligands, can create a sterically hindered environment around the palladium center. This bulkiness prevents the close approach and aggregation of palladium atoms, thus inhibiting the formation of palladium black. sigmaaldrich.com Chelating diphosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), provide additional stability by binding to the palladium at two points, making ligand dissociation less likely. wikipedia.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective stabilizing ligands due to their strong σ-donating ability, which forms a very stable bond with palladium. rsc.orgacs.org
Use of Additives and Co-catalysts can significantly enhance catalyst stability. The addition of excess phosphine ligand can help suppress the formation of under-ligated, unstable palladium species, although care must be taken as too much ligand can inhibit the reaction. rsc.org Interestingly, the addition of phosphine oxides, once considered inert byproducts, has been shown to stabilize palladium nanoparticles and prevent their agglomeration, leading to faster and more efficient reactions. acs.org In aerobic oxidation reactions, additives like phenols or styrene (B11656) can act as sacrificial H-atom donors or radical traps, protecting the primary ligand and the catalyst from oxidative degradation. chemistryviews.orgresearchgate.netacs.org In some cases, re-oxidants like benzoquinone can be used to convert inactive Pd(0) back to the active Pd(II) state, rejuvenating the catalyst in situ. acs.org
Immobilization on Solid Supports is a powerful technique to prevent catalyst deactivation via aggregation. By anchoring the this compound complex onto a solid support such as silica (B1680970), polymers, or magnetic nanoparticles, the individual palladium centers are physically separated from one another. numberanalytics.commdpi.com This "site isolation" effectively prevents the formation of palladium black and also simplifies catalyst recovery and reuse, contributing to a more sustainable process. numberanalytics.com
Interactive Data Table: Strategies for Enhancing Catalyst Lifetime
| Strategy | Method | Mechanism of Action | References |
| Ligand Modification | Use of bulky phosphines, chelating diphosphines (e.g., dppf), or N-heterocyclic carbenes (NHCs). | Steric hindrance prevents aggregation; strong chelation or σ-donation prevents ligand dissociation. | rsc.orgsigmaaldrich.comwikipedia.orgacs.org |
| Additives | Addition of excess ligand, phosphine oxides, phenols, or styrene. | Suppresses formation of unstable species; stabilizes nanoparticles; traps radical species. | chemistryviews.orgresearchgate.netacs.orgrsc.org |
| Immobilization | Anchoring the catalyst to solid supports (e.g., silica, polymers, magnetic nanoparticles). | Site isolation prevents aggregation of palladium centers; facilitates catalyst reuse. | numberanalytics.commdpi.com |
| Process Optimization | Thorough degassing, use of minimal effective temperature, optimizing catalyst loading. | Reduces oxidative degradation; slows decomposition pathways; avoids bimolecular deactivation. | chemicalforums.comvu.nl |
| In-situ Reactivation | Addition of re-oxidants like benzoquinone. | Re-oxidizes inactive Pd(0) species to the catalytically active Pd(II) state. | acs.org |
Advanced Methodological Approaches in Palladium Catalysis
Catalyst Immobilization and Heterogenization for Improved Separability
The separation of homogeneous catalysts like bis(triphenylphosphine)palladium from reaction products presents a significant challenge in industrial applications. To address this, considerable research has focused on the immobilization and heterogenization of such catalysts. These strategies aim to combine the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts.
Development of Supported this compound Catalysts
Immobilizing this compound complexes on solid supports is a primary strategy to facilitate catalyst recovery and reuse. Various materials have been explored as supports, each offering distinct advantages.
Porous organic polymers (POPs) functionalized with triphenylphosphine (B44618) have been successfully used to support palladium. For instance, a catalyst denoted as Pd@KAPs(Ph-PPh3) was developed for the aminocarbonylation of aryl iodides. researchgate.net This catalyst, with a low palladium loading of 0.5 mol%, demonstrated high activity and could be recycled up to seven times with only a minor loss of performance. researchgate.net The key to the stability and efficiency of such catalysts lies in the robust anchoring of the palladium complex to the polymer backbone, preventing leaching of the metal into the product solution. researchgate.net
Another approach involves the use of polymers to encapsulate palladium species. For example, a poly(p-sulfonated styrene) skeleton has been used to create heterogeneous palladium trimer and nanoparticle catalysts. researchgate.net These catalysts have shown superior activity in Suzuki-Miyaura cross-coupling reactions compared to their homogeneous counterparts like Pd(PPh3)4. researchgate.net The polymer support not only facilitates separation but also appears to enhance the catalytic efficiency. researchgate.net
The table below summarizes the performance of a supported this compound catalyst in the aminocarbonylation of aryl iodides.
| Entry | Aryl Iodide | Amine | Product | Yield (%) |
| 1 | Iodobenzene (B50100) | Morpholine (B109124) | 4-Benzoylmorpholine | 97 |
| 2 | 1-Iodo-4-methylbenzene | Morpholine | 4-(4-Methylbenzoyl)morpholine | 95 |
| 3 | 1-Iodo-4-methoxybenzene | Morpholine | 4-(4-Methoxybenzoyl)morpholine | 92 |
| 4 | 1-Iodo-4-chlorobenzene | Morpholine | 4-(4-Chlorobenzoyl)morpholine | 90 |
| 5 | Iodobenzene | Piperidine | 1-Benzoylpiperidine | 96 |
Data sourced from a study on palladium supported on triphenylphosphine-functionalized porous organic polymer. researchgate.net
Recovery of Homogeneous Catalysts via Adsorptive Methods (e.g., Functionalized Silica)
Adsorptive methods offer an alternative to immobilization for recovering homogeneous palladium catalysts from reaction mixtures. This approach involves using solid materials with functional groups that can selectively bind to the palladium complex, allowing for its removal from the product stream.
Functionalized silica (B1680970) gels are widely used for this purpose. researchgate.netutwente.nl The choice of functional group is crucial and is often guided by the Hard and Soft Acid-Base (HSAB) theory. researchgate.netutwente.nl For a soft acid like palladium(II), soft bases containing sulfur or phosphorus donor atoms are effective. For instance, 3-mercaptopropyl-functionalized silica has been identified as a promising adsorbent for this compound(II) dichloride. researchgate.netutwente.nl
The effectiveness of these scavengers can be influenced by several factors, including the solvent, temperature, and the presence of excess ligands. researchgate.netutwente.nl For example, the adsorption equilibrium can be unfavorably shifted by solvents with strong donor properties or by an increase in temperature. researchgate.netutwente.nl
Multidentate sulfur-based silica scavengers have demonstrated high efficiency in removing palladium residues from active pharmaceutical ingredients (APIs) to levels below 5 ppm, which is often required by regulatory agencies. acs.org These scavengers exhibit broad solvent compatibility and high affinity for palladium, making them suitable for various synthetic processes. acs.org
The table below shows the efficiency of different functionalized silica adsorbents in removing this compound(II) dichloride from a solution.
| Functional Group on Silica | Adsorption Capacity (mg/g) |
| 3-(Mercapto)propyl | High |
| 2-(2-Pyridyl)ethyl | Moderate |
| 3-Aminopropyl | Low |
Data based on a study evaluating functionalized silicas for the adsorptive recovery of homogeneous catalysts. researchgate.netutwente.nl
Application in Flow Chemistry Systems for Continuous Processes
The integration of palladium catalysis, including systems involving this compound, into continuous flow chemistry has revolutionized organic synthesis. thieme-connect.comacs.org Flow chemistry offers numerous advantages over traditional batch processes, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. acs.org
In the context of palladium catalysis, flow systems often utilize immobilized or encapsulated catalysts packed into a reactor bed. rsc.org This setup allows for the continuous passage of reactants over the catalyst, leading to efficient conversion and a simplified workup, as the catalyst is retained within the reactor. rsc.org A wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, have been successfully adapted to continuous flow conditions. acs.org
Mechanochemical Activation in Solvent-Free Reaction Environments
Mechanochemistry, which involves inducing chemical reactions through mechanical force, typically by ball milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govresearchgate.net This approach is particularly attractive for palladium-catalyzed reactions as it can lead to shorter reaction times, higher yields, and sometimes different reactivity compared to solution-based methods. researchgate.net
The Suzuki-Miyaura cross-coupling reaction was one of the first palladium-catalyzed reactions to be successfully performed under mechanochemical conditions. researchgate.net Early studies utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst with a grinding auxiliary. researchgate.net More recent developments have expanded the scope of mechanochemical palladium catalysis to include other cross-coupling reactions like the Mizoroki-Heck reaction. rsc.orgrsc.org
A notable advancement in this area is the use of palladium milling balls themselves as the catalyst, which simplifies catalyst removal and recycling. rsc.orgrsc.org This direct mechanocatalytic approach has been shown to be effective for the Heck coupling of aryl iodides with olefins, demonstrating high chemoselectivity. rsc.orgrsc.org The absence of bulk solvents in these reactions significantly reduces waste and contributes to a greener synthetic process. nih.govresearchgate.net
The table below presents selected examples of mechanochemical palladium-catalyzed reactions.
| Reaction Type | Catalyst | Conditions | Key Feature | Reference |
| Suzuki-Miyaura Coupling | Tetrakis(triphenylphosphine)palladium(0) | Ball milling, grinding auxiliary | Pioneering work in mechanochemical cross-coupling | researchgate.net |
| Heck Reaction | Palladium milling balls | Ball milling, elevated temperature | Direct mechanocatalysis, simple catalyst recycling | rsc.orgrsc.org |
| Suzuki-Miyaura Coupling of Amides | Palladium catalyst | Ball milling, solvent-free | Highly chemoselective N-C bond activation | nih.gov |
Analytical and Spectroscopic Techniques for Mechanistic Elucidation
In Situ Spectroscopic Monitoring of Reaction Intermediates (e.g., NMR, IR, UV-Vis)
In situ spectroscopy is a powerful tool for observing catalytic reactions as they happen, providing real-time data on the formation and consumption of intermediates without disturbing the reaction system.
Infrared (IR) Spectroscopy : In situ IR spectroscopy is particularly effective for monitoring changes in functional groups and for detecting species adsorbed on a catalyst's surface. modishproject.comresearchgate.net It has been successfully applied to study the hydrogenation of various substrates using palladium catalysts, allowing for the direct observation of reactant consumption and product formation. modishproject.com For instance, in the hydrogenation of anthraquinone, in-situ IR was instrumental in detecting the unstable anthrahydroquinone intermediate for the first time. modishproject.com The technique's ability to monitor changes in the gas phase and the adsorbed phase simultaneously can provide kinetic data for reactions like cyclohexene (B86901) hydrogenation. researchgate.net Furthermore, IR spectroscopy, sometimes combined with machine learning, can be used to extract quantitative structural information, such as the stoichiometry of palladium hydride (PdHₓ) phases, which are crucial in many hydrogenation reactions. unito.it
Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR spectroscopy allows for the tracking of soluble species in the reaction mixture. Monitoring changes in the chemical shifts and signal intensities of starting materials, intermediates, and products provides detailed mechanistic and kinetic information. For example, ¹H NMR has been used to monitor the progress of decarboxylative palladation reactions, tracking the conversion of the starting material to the aryl palladium intermediate. nih.gov The detection of transient palladium hydride species by in-situ NMR has been crucial in understanding the pathways from palladium(II) precatalysts to the formation of palladium nanoparticles. whiterose.ac.uk
UV-Vis Spectroscopy : UV-Vis spectroscopy is useful for monitoring changes in the electronic structure of the palladium complex and conjugated organic molecules throughout a reaction. The appearance and disappearance of absorption bands can be correlated with the concentration of specific species. It has been used to track the progress of reactions like the Sonogashira coupling by monitoring the formation of the product. uvic.ca The UV-Vis spectra of related palladium-phosphine complexes, such as tetrakis(triphenylphosphine)palladium(0), show distinct absorption features that are dependent on the solvent, indicating the sensitivity of the electronic environment of the metal center. researchgate.net
Mass Spectrometry for Catalyst and Intermediate Detection (e.g., ESI-QIT-MS)
Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and characterizing charged or chargeable species in a catalytic system, even at very low concentrations.
Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that can transfer ions and labile complexes from solution to the gas phase with minimal fragmentation. uvic.canih.gov This makes it ideal for studying the intermediates in palladium-catalyzed reactions. researchgate.net ESI-MS has been widely used to gain insights into palladium-catalyzed cross-coupling reactions, helping to identify key catalytic intermediates and understand catalyst activation processes. uvic.ca The direct coupling of flow chemistry with ESI-MS enables real-time monitoring and facilitates the detection of highly reactive intermediates that are key to understanding reaction pathways. researchgate.net
Electrospray Ionization Quadrupole Ion Trap Mass Spectrometry (ESI-QIT-MS) : This specific configuration of mass spectrometry has been reported for the detection of bis(triphenylphosphine)palladium(II) dichloride, using imidazolium (B1220033) salts as charge carriers. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The quadrupole ion trap allows for tandem MS (MS/MS) experiments, where ions of a specific mass-to-charge ratio can be isolated, fragmented through collision-induced dissociation (CID), and the fragments analyzed. uvic.ca This provides valuable structural information about the original ion, aiding in the definitive identification of catalytic intermediates.
The application of ESI-MS allows for the study of speciation in solution, which is critical for understanding the behavior of catalysts like this compound under reaction conditions. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
NMR spectroscopy is one of the most powerful tools for the structural characterization of diamagnetic organometallic complexes in solution. Different nuclei can be probed to provide a comprehensive picture of the molecule.
¹H and ¹³C NMR : These techniques provide information about the organic ligands attached to the palladium center. The chemical shifts and coupling constants in ¹H and ¹³C{¹H} NMR spectra of this compound complexes reveal details about the electronic environment of the phenyl rings and any other organic fragments. nih.govtcichemicals.com For example, in trans-[bromo(p-nitrophenyl)this compound(II)], the ¹H NMR spectrum shows distinct multiplets for the aromatic protons of the triphenylphosphine (B44618) and the p-nitrophenyl ligands. researchgate.net
³¹P NMR : Since triphenylphosphine is a key ligand, ³¹P NMR is particularly informative. The ³¹P{¹H} NMR spectrum of a this compound complex typically shows a singlet, and its chemical shift is indicative of the oxidation state and coordination environment of the palladium atom. nih.gov For instance, the ³¹P{¹H} NMR spectrum of trans-PdCl₂(PPh₃)₂ in chloroform (B151607) solution shows a singlet at approximately -21.1 ppm. nih.gov The detection of unusual splitting patterns, such as an AA'XX' pattern in ³¹P NMR, can indicate the formation of more complex, multinuclear palladium species during a reaction. whiterose.ac.uk Variable temperature NMR studies can also be used to study the dynamic behavior of phosphine (B1218219) ligands and conformational changes in palladium complexes. researchgate.net
The combination of these NMR techniques provides a detailed view of the structure and bonding in this compound complexes and their derivatives, which is essential for understanding their reactivity and catalytic mechanisms. researchgate.net
X-ray Crystallography for Precise Molecular Structure Determination of Catalysts and Intermediates
This compound(II) dichloride, [PdCl₂(PPh₃)₂], primarily adopts a trans square planar geometry in the solid state, a fact confirmed by numerous crystallographic studies. nih.govwikipedia.orgresearchgate.net The palladium atom is located at the center of a slightly distorted square plane, coordinated to two phosphorus atoms from the triphenylphosphine ligands and two chlorine atoms. nih.govresearchgate.net The triphenylphosphine ligands are typically in a trans configuration to minimize steric hindrance. wikipedia.org
The crystal structure reveals key geometric parameters. For example, in one monoclinic crystal form, the Pd-Cl and Pd-P bond distances were found to be 2.3111(13) Å and 2.3721(10) Å, respectively. nih.gov In another structure, determined as an acetonitrile (B52724) solvate, the Pd-P and Pd-Cl distances were 2.346(2) Å and 2.379(4) Å, respectively. researchgate.net These precise measurements are fundamental for understanding the electronic and steric properties of the catalyst.
X-ray crystallography is not limited to the precatalyst; it has also been used to determine the structure of various intermediates and related complexes, such as dipalladium complexes with bridging ligands and η¹-pyrimidinyl palladium complexes, which can form from reactions involving this compound precursors. nih.gov The structural data from crystallography provides a solid foundation for interpreting spectroscopic data and building accurate mechanistic models. unesp.briucr.org
Data Tables
Table 1: Selected Crystallographic Data for this compound(II) Dichloride Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Pd-P (Å) | Pd-Cl (Å) | Reference |
| [PdCl₂(PPh₃)₂] | Monoclinic | P2₁/n | 9.296(5) | 19.889(8) | 10.621(6) | 121.71(4) | 2.3721(10) | 2.3111(13) | nih.gov |
| [PdCl₂(PPh₃)₂]·CH₃CN | Monoclinic | C12/c1 | 12.056(1) | 14.393(1) | 20.002(2) | 92.372(1) | 2.346(2) | 2.379(4) | researchgate.net |
| trans-[Pd(NCO)₂(PPh₃)₂] | Triclinic | P1 | 9.213(3) | 9.781(7) | 10.483(5) | 111.39(5)α | - | - | unesp.br |
Note: α and γ angles for the triclinic system are 93.49(3)° and 103.81(4)° respectively.
Table 2: Representative NMR Spectroscopic Data for this compound(II) Dichloride
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity / Remarks | Reference |
| ³¹P{¹H} | CDCl₃ | -21.1 | s | nih.gov |
| ¹H | CDCl₃ | 7.71, 7.44-7.35 | m (ortho), m | nih.gov |
| ¹³C{¹H} | CDCl₃ | 135.5, 131.0, 130.0, 128.5 | PPh₃ signals | nih.gov |
Future Research Directions and Perspectives in Bis Triphenylphosphine Palladium Catalysis
Development of Sustainable and Green Chemistry Methodologies
A major thrust in modern chemistry is the development of processes that are environmentally benign. For catalysis involving bis(triphenylphosphine)palladium and related systems, this translates into creating methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Key research efforts are centered on:
Low-Loading and Recyclable Catalysts: A significant challenge with homogeneous catalysts like this compound dichloride is their recovery and reuse. Research is focused on developing systems that operate at very low catalyst loadings, which is an attractive sustainable option. researchgate.net Furthermore, creating recyclable catalyst systems is a primary goal. researchgate.netpreprints.org Strategies include anchoring palladium complexes onto solid supports such as biopolymers, carbon materials, or magnetic nanoparticles, which facilitates easy separation and reuse. preprints.org The development of catalysts based on palladium recovered from secondary sources ("urban mining") is also a promising field. researchgate.net
Benign Solvents and Reaction Conditions: Moving away from traditional volatile organic solvents is a core principle of green chemistry. Future research will continue to explore the use of water, ethanol (B145695), or mixtures thereof as reaction media for palladium-catalyzed couplings. mdpi.com Ultrasound and laser irradiation are also being investigated as energy-efficient methods for synthesizing palladium nanoparticle catalysts. mdpi.com
Life Cycle Assessment (LCA): To holistically evaluate the environmental impact, LCA is being applied to palladium-catalyzed processes. rsc.org These assessments reveal that the environmental footprint of a process can be significantly improved—by up to two orders of magnitude—through repeated catalyst reuse. rsc.org Combining LCA with experimental work will guide the implementation of truly sustainable catalytic transformations. rsc.org
| Green Chemistry Approach | Description | Research Focus |
| Low-Loading Catalysis | Using significantly smaller amounts of the palladium catalyst to minimize cost and metal waste. | Developing highly active catalysts that are effective at parts-per-million (ppm) levels. |
| Catalyst Recycling | Immobilizing the palladium complex on a solid support to allow for easy separation from the reaction mixture and reuse over multiple cycles. | Supports include biopolymers (cellulose, starch), magnetic nanoparticles, and nitrogen-doped carbon. preprints.org |
| Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids. | Optimizing reaction conditions for high yields in aqueous media, often using water/ethanol mixtures. mdpi.com |
| Urban Mining | Recovering palladium from end-of-life materials (e.g., catalytic converters, electronics) and using it to create new catalysts. | Developing efficient methods to directly use or simply modify recovered palladium for catalysis. researchgate.net |
| Energy Efficiency | Employing methods like ultrasound or laser irradiation to promote catalyst synthesis and reactions under milder conditions. | Green synthesis of palladium nanoparticles with enhanced catalytic activity and recyclability. mdpi.com |
Exploration of Novel Reaction Substrates and Unprecedented Transformations
While this compound catalysts are well-established for classic cross-coupling reactions like Suzuki, Heck, and Sonogashira, a key research direction is to expand their utility to more challenging and previously inaccessible substrates and transformations. chemicalbook.comwikipedia.org
Current and future research includes:
Activation of Inert Bonds: A major goal is the use of less reactive coupling partners. Significant progress has been made in the coupling of aryl chlorides, which are cheaper and more abundant than bromides or iodides. acs.org Future work will likely focus on even more challenging C-H bond functionalization and the use of other pseudohalides. wikipedia.orgnih.gov
Novel Coupling Partners: Research is expanding beyond traditional boronic acids and organotin reagents. The use of organozinc and organotitanium nucleophiles is being explored. acs.org Decarboxylative cross-coupling, which uses carboxylic acids as substrates, represents another innovative approach that avoids the pre-functionalization of starting materials. nih.gov
Unprecedented Transformations: Scientists are designing palladium-catalyzed reactions that go beyond simple C-C or C-N bond formation. nih.gov This includes developing tandem or one-pot reactions where multiple transformations occur in a single vessel, increasing efficiency. chemicalbook.com An example is the one-pot synthesis of furoquinolines via a palladium-catalyzed Sonogashira coupling followed by a copper-catalyzed ring closure. chemicalbook.com
| Transformation Type | Substrates | Catalyst System Example | Significance |
| Aryl Chloride Coupling | Non-activated aryl chlorides and secondary phosphines | Pd(dba)₂ / keYPhos | Utilizes cheaper and more abundant starting materials than aryl bromides/iodides. acs.org |
| Decarboxylative Coupling | Sodium benzoates and chloroarenes | XPhosPdG2 / COD | Avoids the need for organometallic reagents by using readily available carboxylic acids. nih.gov |
| Organozinc Coupling | Organozinc reagents and aryl iodides | Dichlorobis(tri-o-tolylphosphine)palladium(II) | Suppresses the formation of biaryl byproducts often seen with other catalysts. |
| Tandem Sonogashira/Cyclization | Aryl alkynes and 2-bromothiazole | This compound(II) chloride / Cu(I) | Enables efficient one-pot synthesis of complex heterocyclic molecules like furoquinolines. chemicalbook.com |
Integration of Computational and Experimental Methodologies for Predictive Catalysis
The synergy between computational chemistry, particularly Density Functional Theory (DFT), and experimental studies has become a powerful tool for understanding and predicting catalytic behavior. This integrated approach accelerates the discovery and optimization of catalytic systems.
Future directions in this area involve:
Mechanism Elucidation: Combining kinetic experiments, spectroscopic analysis (e.g., NMR), and DFT calculations allows for a detailed mapping of catalytic cycles. nih.govrsc.org This helps identify rate-limiting steps, catalyst decomposition pathways, and the true nature of the active catalytic species. nih.govacs.org For example, studies have assigned palladium-mediated decarboxylation as the turnover-limiting step in certain cross-couplings. nih.gov
Predictive Catalyst Design: Computational models are increasingly used not just to rationalize experimental findings but to predict the performance of new catalysts before they are synthesized. nih.govacs.org DFT calculations can provide predictive models for optimizing reaction conditions and understanding the origin of selectivity. nih.gov Ligand parametrization and AI-based data science are emerging as tools to predict the properties of ligands that will form highly active catalysts. nih.gov
Understanding Ligand Effects: The precise role of ligands like triphenylphosphine (B44618) is critical. Computational studies help to understand how ligand structure (e.g., steric bulk, electronic properties) influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org
| Integrated Methodology | Application | Finding/Outcome |
| DFT & Kinetic Studies | Mechanistic investigation of decarboxylative cross-coupling. | Identified palladium-mediated decarboxylation as the turnover-limiting step and catalyst decomposition at Pd(0) as a key issue. nih.gov |
| DFT & Enantioselectivity Studies | Understanding the directing ability of chalcogenoether motifs in C-H functionalization. | DFT provided a predictive model for optimizing conditions and explained the origin of enantioselectivity, identifying the thioether as a superior directing group. nih.gov |
| Computational & Experimental Analysis | Investigating dehydrogenative cross-coupling of alkylarenes. | High-throughput experimentation combined with analysis helped optimize reaction conditions and understand limitations due to material decomposition. researchgate.net |
| AI/Machine Learning & DFT | Catalyst discovery and descriptor development. | Symbolic regression using experimental and DFT data can identify descriptors for catalytic activity, accelerating the design of new materials without needing new DFT calculations for every candidate. acs.org |
Design of Next-Generation Highly Active and Robust Catalyst Systems
Building on the knowledge gained from mechanistic and computational studies, a primary goal is the rational design of new palladium-phosphine catalysts with superior performance. The limitations of traditional precatalysts, such as the potential for ligands in Pd(PPh₃)₄ to interfere with reactions, have driven the development of more sophisticated systems. nih.gov
Key areas of innovation include:
Advanced Precatalysts: A major trend is the development of well-defined, air- and moisture-stable Pd(II) precatalysts. nih.govnih.gov These systems, such as palladacycles or complexes with labile ligands, are designed to cleanly and efficiently generate the active, low-coordinate Pd(0) species in situ under mild conditions. nih.govrsc.org This improves reaction reproducibility and scope.
Monoligated Catalysts: There is a growing consensus that monoligated palladium(0) species, L₁Pd(0), are the most active species in many cross-coupling cycles. acs.orgnih.gov Designing ligands and precatalysts that favor the formation of these highly reactive but unstable species is a key strategy for enhancing catalytic activity. nih.gov
Robust Ligand Frameworks: To improve catalyst stability and lifetime, researchers are incorporating phosphine (B1218219) ligands into more robust structures. Covalent-organic frameworks (COFs) functionalized with triphenylphosphine moieties have been shown to act as highly efficient and reusable heterogeneous catalysts. rsc.org Rational design of ligands, including bis-phosphine mono-oxides (BPMO), has also led to more robust and reliable catalyst activation. rsc.orgnih.gov
| Catalyst System | Key Feature | Advantage |
| 2-Aminobiphenyl Palladacycles | Air- and moisture-stable Pd(II) precatalysts with a labile mesylate group. | Improved solution stability and facile, high-yield synthesis with a broad range of phosphine ligands. nih.gov |
| Bis-phosphine Mono-oxide (BPMO) Precatalysts | Rationally designed BPMO-ligated Pd(II) precatalysts. | Allow for reliable and complete catalyst activation, reducing catalyst loading and increasing reaction robustness. rsc.org |
| Phosphine-based Covalent-Organic Frameworks (COFs) | Triphenylphosphine ligands integrated into a rigid, porous framework. | Creates a robust, heterogeneous catalyst that is highly efficient and recyclable for reactions like carbonylation coupling. rsc.org |
| Monoligated L₁Pd(0) Generating Systems | Precatalysts designed to readily form highly reactive L₁Pd(0) in situ. | Accesses the most active catalytic species, leading to higher reaction rates and efficiency. acs.orgnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
